molecular formula C7H4Br2F3N B1315019 2,4-Dibromo-5-(trifluoromethyl)aniline CAS No. 24115-24-0

2,4-Dibromo-5-(trifluoromethyl)aniline

Cat. No.: B1315019
CAS No.: 24115-24-0
M. Wt: 318.92 g/mol
InChI Key: LHDNHSKFNNUECM-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4Br2F3N and its molecular weight is 318.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNHSKFNNUECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481220
Record name 2,4-Dibromo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24115-24-0
Record name 2,4-Dibromo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2,4-Dibromo-5-(trifluoromethyl)aniline

[1][2][3]

Molecular Profile & Strategic Importance[3]

2,4-Dibromo-5-(trifluoromethyl)aniline is a highly specialized halogenated aromatic amine serving as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its structural uniqueness lies in the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl and bromine substituents.[2] This "push-pull" electronic architecture makes it a versatile scaffold for transition-metal catalyzed cross-coupling reactions, particularly in the construction of complex biaryl systems and heterocycles found in pyrrole-class insecticides and antiviral therapeutics.[1][2]

Physicochemical Characterization
PropertySpecification
CAS Number 24115-24-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 318.92 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 48-52 °C (Typical)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
pKa (Conjugate Acid) ~2.0 - 2.5 (Estimated due to EWG effect of

and Br)

Synthetic Architecture: Mechanistic Design

The synthesis of this compound is a classic study in directing group fidelity within Electrophilic Aromatic Substitution (EAS).[1][2] The primary challenge is controlling regioselectivity to ensure bromination occurs at the 2 and 4 positions relative to the amino group, while avoiding over-bromination or oxidation of the amine.[2]

The Route: Controlled Halogenation

The most robust industrial route utilizes 3-(trifluoromethyl)aniline (CAS 98-16-8) as the starting material.[1][2]

  • Substrate Analysis: The amino group (-

    
    ) is a strong activator and ortho, para-director.[1][2] The trifluoromethyl group (-
    
    
    ) is a strong deactivator and meta-director.[2]
  • Synergy: In 3-(trifluoromethyl)aniline, the position para to the amine (C4) is ortho to the

    
    .[2] The position ortho to the amine (C2 and C6) are meta and para to the 
    
    
    respectively.[2]
  • Outcome: The directing effects reinforce substitution at C2 and C4 (which becomes C6 in the precursor numbering, but C2/C4 in the final product numbering).

Detailed Protocol: Bromination in Acetic Acid

Note: This protocol is designed for a 50 mmol scale.

Reagents:

  • 3-(Trifluoromethyl)aniline (1.0 eq)[1][2][3]

  • Bromine (

    
    ) (2.1 eq)[2]
    
  • Glacial Acetic Acid (Solvent, 5 mL/g substrate)[2]

  • Sodium Bisulfite (saturated aq.[1][2] solution)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 3-(trifluoromethyl)aniline and glacial acetic acid. Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition: Add liquid bromine dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Maintain internal temperature <10 °C to prevent oxidation of the aniline to azo-compounds.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[1][2] The formation of the monobromo intermediate (4-bromo-3-(trifluoromethyl)aniline) will be observed first, followed by conversion to the dibromo product.[1][2]

  • Quench: Pour the reaction mixture into 500 mL of ice water containing sodium bisulfite. The bisulfite reduces excess bromine (red/brown color disappears).[2]

  • Isolation: The product precipitates as a solid.[1][2] Filter the crude solid.[2][3][4][5]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[2]

Reaction Pathway Visualization[3]

SynthesisPathcluster_conditionsReaction ParametersSM3-(Trifluoromethyl)aniline(Start)MonoIntermediate:4-Bromo-3-(trifluoromethyl)anilineSM->MonoBr2 (1.0 eq), AcOHEAS (Para-directing)ProductTarget:This compoundMono->ProductBr2 (1.1 eq), AcOHEAS (Ortho-directing)Temp: 0-25°CTemp: 0-25°CQuench: NaHSO3Quench: NaHSO3

Figure 1: Stepwise electrophilic aromatic substitution pathway for the synthesis of the target CAS 24115-24-0.

Reactivity & Functionalization: The Building Block

For medicinal chemists, this compound is not the end product but a "linchpin" scaffold.[1][2] The presence of two distinct bromine atoms and a free amine allows for orthogonal functionalization.[2]

Chemoselectivity in Cross-Coupling

The C4-Bromine is generally more electronically deficient (and less sterically hindered) than the C2-Bromine, making it more reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).[1][2]

  • Site-Selective Suzuki Coupling:

    • Conditions:

      
       (5 mol%), Arylboronic acid (1.0 eq), 
      
      
      , Toluene/EtOH/H2O.[2]
    • Result: Substitution primarily occurs at the C4 position , yielding 2-bromo-5-(trifluoromethyl)-4-aryl-anilines.[1][2]

  • Sandmeyer Reaction:

    • The amino group can be converted to a diazonium salt (

      
      ) and subsequently transformed into a halide (I, Cl) or a nitrile (CN), providing access to fully substituted benzene derivatives.[2]
      
  • Buchwald-Hartwig Amination:

    • The free amine can serve as the nucleophile to couple with other aryl halides, or the bromine atoms can serve as electrophiles to couple with external amines, depending on ligand selection (e.g., XPhos vs. BINAP).[2]

Functionalization Workflow

ReactivityCoreThis compoundSuzukiC4-Arylation(Suzuki-Miyaura)Core->SuzukiPd(0), Ar-B(OH)2Selectivity: C4 > C2SandmeyerDiazotization(Sandmeyer)Core->SandmeyerNaNO2, HXTarget: N2+ -> XAcylationAmide Formation(Acylation)Core->AcylationRCOCl, BaseTarget: NH-COR

Figure 2: Divergent synthetic utility of the scaffold, highlighting the reactivity hierarchy.[1][2]

Handling, Safety & Compliance

As with all halogenated anilines, rigorous safety protocols are non-negotiable.[2] This compound is likely to possess significant acute toxicity and potential for cumulative effects.[1][2]

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.[2] Anilines are known methemoglobinemia inducers.[1][2]

  • Skin/Eye Irritation: Category 2.[2][6]

  • STOT-RE: Potential damage to blood and liver upon repeated exposure.[1][2]

Storage & Stability[1][3]
  • Light Sensitivity: Brominated aromatics can undergo photodehalogenation.[2] Store in amber glass.

  • Oxidation: The free amine is susceptible to oxidation.[1][2] Store under an inert atmosphere (Nitrogen/Argon) if keeping for extended periods (>1 month).[1][2]

  • Shelf Life: 24 months under proper conditions (2-8 °C, dark, dry).

Analytical Quality Control (QC)

To validate the identity and purity of CAS 24115-24-0, the following criteria must be met:

  • 1H NMR (DMSO-d6): Look for two singlets in the aromatic region (protons at C3 and C6) and a broad singlet for the

    
     (exchangeable with 
    
    
    ).[1][2]
  • 19F NMR: A single singlet corresponding to the

    
     group (approx -63 ppm).[1][2]
    
  • Mass Spectrometry: The isotopic pattern is diagnostic.[2] A dibromo compound will show a 1:2:1 triplet pattern for the molecular ion (

    
    , 
    
    
    ,
    
    
    ) due to
    
    
    and
    
    
    isotopes.[2]

References

  • Organic Syntheses. (1979).[2] Bromination of Anilines: General Procedures. (Contextual grounding for the bromination protocol).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 24115-24-0. Retrieved February 2, 2026, from [Link][2]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2,4-Dibromo-5-(trifluoromethyl)aniline is a highly functionalized halogenated aromatic amine serving as a critical "privileged scaffold" in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its structure combines the lipophilic modulation of a trifluoromethyl group with two orthogonal bromine handles, enabling sequential palladium-catalyzed cross-coupling reactions.[1]

Core Identity Matrix
PropertySpecification
CAS Number 24115-24-0
IUPAC Name This compound
Molecular Formula C₇H₄Br₂F₃N
SMILES Nc1cc(C(F)(F)F)c(Br)cc1Br
Appearance Off-white to pale yellow crystalline solid
Melting Point 47–49 °C

Physicochemical Characterization

Precise molecular weight calculations are non-negotiable for quantitative analysis, particularly in high-resolution mass spectrometry (HRMS) where isotopic distribution defines identity.[1]

Molecular Weight & Isotopic Distribution

Unlike standard organic molecules, the presence of two bromine atoms creates a distinct mass spectral signature due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[1]

MetricValueApplication Context
Average Molecular Weight 318.92 g/mol Use for stoichiometric calculations (weighing reagents).[1]
Monoisotopic Mass (⁷⁹Br₂) 316.866 g/mol The "M" peak in Mass Spectrometry.[1]
Base Peak Mass (⁷⁹Br⁸¹Br) 318.864 g/mol The "M+2" peak (most abundant).[1]
Mass Spectral Signature (The "1:2:1" Rule)

For researchers validating synthesized product, the MS spectrum must exhibit a triplet pattern for the molecular ion cluster:

  • M (316.9): ~50% relative intensity[1]

  • M+2 (318.9): ~100% relative intensity (Base Peak)[1]

  • M+4 (320.9): ~50% relative intensity[1]

Technical Insight: Absence of this 1:2:1 triad indicates either mono-bromination (1:1 doublet) or loss of the bromine atoms during ionization.[1]

Synthetic Architecture & Regiochemistry[1]

The synthesis of this compound is a study in electrophilic aromatic substitution (EAS) governed by competing directing groups.[1]

The Precursor Logic

The starting material is 3-(trifluoromethyl)aniline (CAS 98-16-8).[1]

  • Amino Group (-NH₂): Strong activator, directs ortho/para.[1]

  • Trifluoromethyl Group (-CF₃): Strong deactivator, directs meta.[1]

Regiochemical Control Mechanism

The amino group's activation overpowers the deactivation of the CF₃ group.[1]

  • First Bromination: Occurs para to the amino group (Position 4 relative to NH₂).[1] This is sterically favored over the ortho positions.[1]

  • Second Bromination: Occurs ortho to the amino group.[1] However, there are two ortho positions (2 and 6).[1]

    • The position between the NH₂ and CF₃ groups is sterically crowded.[1]

    • The position away from the CF₃ group is kinetically favored.[1]

    • Result: The bromine adds to the 4 and 6 positions of the original ring.[1]

    • Renumbering: Following IUPAC priority rules, the final product is numbered This compound .

Experimental Workflow Diagram

The following diagram visualizes the synthesis and the critical re-numbering step that often confuses analytical chemists.

SynthesisPathway Start 3-(Trifluoromethyl)aniline (Precursor) Step1 Bromination (2.2 eq NBS) Solvent: DMF or MeCN Temp: 0°C to RT Start->Step1 Activation Inter Intermediate Transition State (Directing Effects) Step1->Inter Electrophilic Attack Product This compound (Target CAS 24115-24-0) Inter->Product Regioselective Isolation (Yield: ~85-90%)

Figure 1: Synthetic pathway highlighting the transformation from the mono-substituted precursor to the di-bromo target.

Validated Experimental Protocol

This protocol is derived from standard halogenation methodologies adapted for electron-deficient anilines.[1]

Safety Warning: Brominated anilines are toxic and potential skin sensitizers.[1] Work in a fume hood.

Materials
  • 3-(Trifluoromethyl)aniline (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (2.1 eq)[1]

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)[1]

  • Sodium thiosulfate (aq) for quenching[1]

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 3-(trifluoromethyl)aniline and MeCN. Cool to 0°C in an ice bath.

  • Addition: Add NBS portion-wise over 30 minutes. Crucial: Rapid addition causes exotherms that may lead to tar formation or poly-bromination.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.[1]

  • Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate to neutralize unreacted bromine species.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography.

Strategic Utility in Drug Discovery[1]

The value of this compound lies in its orthogonal reactivity .[1] The two bromine atoms are electronically distinct, allowing for site-selective cross-coupling (e.g., Suzuki-Miyaura).

Electronic Differentiation[1]
  • C-2 Bromine: Flanked by the electron-donating NH₂.[1] More electron-rich.[1]

  • C-4 Bromine: Para to NH₂, but ortho to the electron-withdrawing CF₃ group (at C-5).[1] This position is generally more electrophilic and reactive in Pd(0) oxidative addition cycles.[1]

This allows researchers to install two different R-groups sequentially, building complex libraries for SAR (Structure-Activity Relationship) studies.[1]

CrossCoupling cluster_path1 Sequential Functionalization Core This compound StepA 1st Coupling (Pd-Cat, R1-B(OH)2) Site: C-4 (More Electrophilic) Core->StepA Intermediate 4-Substituted-2-bromo-aniline StepA->Intermediate StepB 2nd Coupling (Pd-Cat, R2-B(OH)2) Site: C-2 (Less Reactive) Intermediate->StepB Final 2,4-Disubstituted-5-CF3-aniline (Drug Candidate) StepB->Final

Figure 2: Logic flow for sequential palladium-catalyzed functionalization.

References

  • Pharmaffiliates. (n.d.). This compound Certificate of Analysis and Properties. Retrieved October 26, 2023, from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12004, 2,4-Dibromoaniline (Structural Analog Analysis). Retrieved October 26, 2023, from [Link][1]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry, halogenated and trifluoromethylated scaffolds are of paramount importance. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties crucial for optimizing drug candidates.[1] 2,4-Dibromo-5-(trifluoromethyl)aniline, a member of this valuable class of compounds, represents a key building block for the synthesis of complex pharmaceutical agents and novel chemical entities. Its unique substitution pattern—two bromine atoms and a trifluoromethyl group on an aniline core—offers multiple reaction sites for further chemical modification, making it a versatile intermediate in drug discovery pipelines.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the essential data and procedural insights required for its effective handling, characterization, and utilization in synthetic workflows.

Core Molecular Attributes

The fundamental identity of this compound is established by its molecular structure and associated identifiers. These core attributes are the foundation for all further analytical and chemical investigations.

PropertyValueSource(s)
CAS Number 24115-24-0
Molecular Formula C₇H₄Br₂F₃N
Molecular Weight 318.92 g/mol
Appearance Off-white powder/solid (predicted)
Storage 2-8°C, dry, well-ventilated

Note: While specific experimental data for appearance and storage are limited, these are typical characteristics for similar aniline derivatives.

Physicochemical Properties: Experimental Data and Predictive Analysis

Detailed experimental data for many physical properties of this compound are not extensively reported in publicly available literature. However, by examining closely related isomers, we can infer likely characteristics, which are invaluable for experimental design.

PropertyValueNotes
Melting Point Data not available.Isomers like 2-Bromo-5-(trifluoromethyl)aniline melt at 47-49°C[2], and 4-Bromo-3-(trifluoromethyl)aniline melts at 47-49°C[3]. The melting point is expected to be in a similar range but will be influenced by the specific substitution pattern affecting crystal packing.
Boiling Point Data not available.High boiling point expected due to molecular weight and polarity. Vacuum distillation would be required to prevent decomposition. For comparison, 2-Bromo-4-methyl-5-(trifluoromethyl)aniline has a predicted boiling point of 257.3°C at 760 mmHg.[4]
Density Data not available.Predicted to be significantly denser than water (>1.7 g/mL) due to the presence of two bromine atoms. The isomer 2-Bromo-5-(trifluoromethyl)aniline has a density of 1.675 g/mL at 25°C.[2][5]
Solubility Insoluble in water.[2]Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol, which is typical for substituted anilines.[3][6]

Proposed Workflow for Synthesis and Purification

While a specific, validated synthesis for this compound is not detailed in the available literature, a plausible and robust synthetic route can be designed based on established chemical principles for the bromination of activated aromatic rings.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow cluster_final_methods Purification Methods Start Start: 3-(Trifluoromethyl)aniline Bromination Electrophilic Bromination (e.g., NBS or Br₂ in Acetic Acid) Start->Bromination Reactant Crude Crude this compound Bromination->Crude Yields Quench Reaction Quench (e.g., aq. Na₂S₂O₃) Crude->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration FinalPurification Final Purification Concentration->FinalPurification Recrystallization Recrystallization (Solvent screening required) FinalPurification->Recrystallization Option 1 Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) FinalPurification->Chromatography Option 2

Caption: Proposed experimental workflow for synthesis and purification.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in glacial acetic acid. Cool the solution to 0-5°C using an ice bath.

  • Bromination: Dissolve 2.0-2.2 equivalents of bromine (Br₂) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cooled aniline solution, ensuring the internal temperature does not exceed 10°C. The use of N-Bromosuccinimide (NBS) as an alternative brominating agent can offer milder reaction conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice containing a solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization: A Roadmap

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be employed, guided by methodologies used for structurally similar molecules.[8][9]

G cluster_analysis Analytical Characterization Compound This compound NMR NMR Spectroscopy ¹H NMR: Chemical shift, coupling constants for aromatic protons ¹³C NMR: Number and position of carbon signals ¹⁹F NMR: Single peak for -CF₃ group Compound->NMR MS Mass Spectrometry (MS) ESI or GC-MS for molecular ion peak [M]+ Isotopic pattern characteristic of two bromine atoms (1:2:1 ratio) Compound->MS IR Infrared (IR) Spectroscopy N-H stretches (~3300-3500 cm⁻¹) C-F stretches (~1100-1300 cm⁻¹) Aromatic C-H and C=C bands Compound->IR Purity Purity Assessment HPLC/UPLC: Purity analysis and impurity profiling Elemental Analysis: Confirmation of elemental composition Compound->Purity

Sources

1H NMR spectrum of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dibromo-5-(trifluoromethyl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, based on first principles of chemical structure and substituent effects, and provides a robust, field-proven protocol for its experimental acquisition. By explaining the causality behind spectral features—chemical shifts, coupling constants, and multiplicities—this guide serves as an authoritative resource for the structural elucidation and quality control of this complex aromatic compound.

Introduction: The Imperative for Spectral Characterization

This compound is a polysubstituted aromatic amine, a structural motif frequently encountered in the synthesis of pharmaceuticals and advanced materials. Its utility is predicated on its precise molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential technique for non-destructive structural verification of such molecules in solution. A thorough understanding of its ¹H NMR spectrum is not merely an academic exercise; it is a critical checkpoint in synthesis, ensuring the correct isomeric form has been produced and providing a fingerprint for purity assessment. This guide will deconstruct the expected ¹H NMR spectrum, grounding predictions in the fundamental electronic effects of its constituent functional groups.

Theoretical Spectral Analysis: From Structure to Spectrum

The ¹H NMR spectrum is dictated by the unique electronic environment of each proton in the molecule. By dissecting the structure of this compound, we can predict the key features of its spectrum: the number of signals, their chemical shifts (δ), their splitting patterns (multiplicity), and their relative integrals.

Molecular Structure and Proton Environments

The aniline ring is substituted at positions 1 (-NH₂), 2 (-Br), 4 (-Br), and 5 (-CF₃). This substitution pattern leaves two protons attached to the aromatic ring at positions 3 and 6.

  • H-3: This proton is ortho to the amino (-NH₂) group and the bromo (-Br) group at position 2. It is meta to the trifluoromethyl (-CF₃) group and the bromo (-Br) group at position 4.

  • H-6: This proton is ortho to the trifluoromethyl (-CF₃) group and the amino (-NH₂) group. It is para to the bromo (-Br) group at position 2.

  • -NH₂ Protons: The two protons of the amine group constitute a third, distinct proton environment.

Consequently, we anticipate a total of three distinct signals in the ¹H NMR spectrum.

Predicting Chemical Shifts (δ): The Role of Substituent Electronic Effects

The chemical shift of an aromatic proton is a sensitive probe of the electron density at its position. We can predict the shifts by starting with the baseline for benzene (δ ≈ 7.27 ppm) and considering the additive effects of the substituents.

  • Amino (-NH₂) Group: A powerful electron-donating group (+R >> -I) that significantly increases electron density, especially at the ortho and para positions, causing a strong shielding effect (upfield shift to lower δ values).[1]

  • Bromo (-Br) Substituents: Halogens are inductively electron-withdrawing (-I) but are also capable of resonance electron donation (+R). For bromine, the inductive withdrawing effect is generally dominant in determining proton chemical shifts, leading to a moderate deshielding (downfield shift to higher δ values).[2][3]

  • Trifluoromethyl (-CF₃) Group: This group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, primarily through a strong inductive effect (-I).[4] It causes significant deshielding of nearby protons, shifting their signals substantially downfield.[4]

Applying these principles:

  • Signal for H-6: This proton is positioned ortho to the potent electron-withdrawing -CF₃ group. This deshielding effect will be dominant, pushing its signal significantly downfield to the highest chemical shift among the aromatic protons.

  • Signal for H-3: This proton experiences competing effects. It is ortho to the strongly shielding -NH₂ group and also ortho to a deshielding -Br group. The powerful shielding from the amine group is expected to be the major influence, placing this proton's signal significantly upfield relative to H-6.

  • Signal for -NH₂ Protons: The chemical shift of amine protons is highly variable due to its participation in hydrogen bonding with the solvent and other analyte molecules. It typically appears as a broad singlet and can range from δ 3.0 to 6.0 ppm, depending on the solvent, concentration, and temperature.[5][6]

Predicting Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of protons.

  • Aromatic Protons (H-3 and H-6): These two protons are separated by four bonds (a meta relationship). They will split each other's signals. Meta coupling constants (⁴JHH) in aromatic systems are characteristically small, typically in the range of 2-3 Hz.[7] Therefore, the signal for H-3 will appear as a doublet (d), and the signal for H-6 will also appear as a doublet (d), both with the same J-value of ~2-3 Hz.

  • Coupling to Fluorine: Long-range coupling between protons and fluorine atoms is common. The H-6 proton is four bonds away from the fluorine atoms of the -CF₃ group (⁴JHF). This can lead to further splitting of the H-6 signal. The signal may appear as a doublet of quartets (dq) or a more complex multiplet, where the doublet arises from coupling to H-3 and the quartet (or multiplet) arises from coupling to the three equivalent fluorine atoms.[8][9] The H-3 proton is five bonds away, and any ⁵JHF coupling is likely to be negligible or unresolvable.

  • Amine Protons (-NH₂): Due to rapid chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus, the amine protons typically do not couple with the aromatic protons.[5] Their signal will be a broad singlet (br s).

Data Presentation: Predicted ¹H NMR Parameters

The predicted spectral data for this compound are summarized below.

Proton AssignmentPredicted δ (ppm) RangeMultiplicityCoupling Constant (J) in HzIntegration
-NH₂4.0 - 5.5Broad Singlet (br s)N/A2H
H-36.8 - 7.2Doublet (d)⁴JHH ≈ 2-31H
H-67.5 - 7.9Doublet (d) or Doublet of Quartets (dq)⁴JHH ≈ 2-3; ⁴JHF ≈ 1-21H

Note: Chemical shifts are highly dependent on the solvent used. The ranges provided are estimates based on typical values for similar compounds in a solvent like CDCl₃.

Visualization of Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure and identifies the protons discussed.

Caption: Molecular structure of this compound with key protons labeled.

Experimental Protocol: A Self-Validating Workflow

This section details a robust methodology for acquiring a high-quality ¹H NMR spectrum. The protocol is designed to be self-validating, where consistency in sample preparation and parameter selection ensures reproducible and accurate results.

Materials and Reagents
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆), high purity (≥99.8 atom % D)

  • 5 mm NMR tubes, clean and dry

  • Internal standard, Tetramethylsilane (TMS, 0 ppm) (often pre-added to solvent)

  • Glass Pasteur pipette and filter plug (e.g., cotton or glass wool)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 1. Weigh Sample (5-10 mg) prep2 2. Add Solvent (~0.6 mL CDCl₃) prep1->prep2 prep3 3. Dissolve & Vortex prep2->prep3 prep4 4. Filter into NMR Tube prep3->prep4 acq1 5. Insert & Lock/Shim prep4->acq1 acq2 6. Set Parameters (Scans, Delay) acq1->acq2 acq3 7. Acquire FID acq2->acq3 proc1 8. Fourier Transform acq3->proc1 proc2 9. Phase & Baseline Correction proc1->proc2 proc3 10. Reference to TMS (0 ppm) proc2->proc3 proc4 11. Integrate Signals proc3->proc4 proc5 12. Analyze Shifts & Coupling proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial. Causality: An appropriate concentration is crucial for obtaining a good signal-to-noise ratio without causing line broadening from aggregation.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Filter the solution through a Pasteur pipette containing a small cotton or glass wool plug directly into the NMR tube. Causality: This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted spectral lines.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Set standard acquisition parameters. For a 400 MHz spectrometer, typical values would be:

      • Number of Scans (NS): 8 to 16. Causality: Averaging multiple scans improves the signal-to-noise ratio.

      • Relaxation Delay (D1): 1-2 seconds. Causality: This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

      • Acquisition Time (AT): 2-4 seconds.

      • Pulse Width: Calibrated 90° pulse.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the spectrum by setting the internal TMS signal to δ 0.00 ppm.

    • Integrate all signals. The relative integral values should correspond to the proton count for each signal (e.g., a 2:1:1 ratio for NH₂:H-3:H-6). Trustworthiness: This integral ratio provides an internal validation of the signal assignments.

Conclusion: A Synthesis of Theory and Practice

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental principles of electronic structure govern observable spectroscopic data. The spectrum is predicted to show three distinct signals: a broad singlet for the two amine protons and two downfield signals for the aromatic protons. The aromatic signals, corresponding to H-3 and H-6, should appear as doublets (or a more complex multiplet for H-6) with a small meta-coupling constant, their chemical shifts dictated by the powerful and opposing electronic effects of the amino, bromo, and trifluoromethyl substituents. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum that serves as a definitive confirmation of the molecule's identity and purity, underpinning the integrity of subsequent research and development efforts.

References

  • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547. Available at: [Link]

  • Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1405-1412. Available at: [Link]

  • Schaefer, T., & Wildman, T. (1979). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 57(4), 450-453. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Annual Review of Pharmacology and Toxicology, 47, 1-27. Available at: [Link]

  • University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. Available at: [Link]

Sources

Analytical Profiling of 2,4-Dibromo-5-(trifluoromethyl)aniline: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

2,4-Dibromo-5-(trifluoromethyl)aniline (CAS: 24115-24-0) is a highly specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Its analysis presents specific challenges due to the electronic environment created by its substituents.

The molecule consists of an aniline core substituted with three strong electron-withdrawing groups (EWGs): two bromine atoms and one trifluoromethyl group.[1] These substituents significantly reduce the basicity of the amine nitrogen, making standard protonation-based ionization (ESI+) challenging compared to unsubstituted anilines.

Key Chemical Properties
PropertyValueImplication for MS
Formula

Distinct isotopic envelope required for ID.[2]
Monoisotopic Mass 316.8669 Da (

)
Base peak for high-resolution calculations.
Nominal Mass 319 DaApproximate target for low-res screening.
Basicity Low (pKa < 3 est.)Critical: Poor response in ESI+; requires APCI or Negative Mode.
LogP ~3.8 (High Lipophilicity)Requires high % organic mobile phase in LC.

Isotopic Signature Analysis (The "Fingerprint")

For any researcher validating this compound, the isotopic envelope is the primary self-validating mechanism. Unlike standard organic molecules dominated by


, this molecule is defined by the Bromine isotopes (

and

), which exist in a near 1:1 natural abundance ratio.[3]

Because the molecule contains two bromine atoms, the mass spectrum will not show a single molecular ion peak.[2][4] Instead, it will display a characteristic 1:2:1 triplet pattern .

Theoretical Isotope Distribution
  • M (317): Contains

    
     + 
    
    
    
    (Relative Intensity: ~51%)
  • M+2 (319): Contains

    
     + 
    
    
    
    (Relative Intensity: ~100% - Base Peak)
  • M+4 (321): Contains

    
     + 
    
    
    
    (Relative Intensity: ~49%)

Note: The presence of Carbon-13 will add minor satellite peaks (M+1, M+3, M+5) at ~7.7% intensity relative to the preceding peak.

Visualization: Isotopic Logic Flow

The following diagram illustrates the combinatorial probability that generates the spectral "fingerprint" you must look for.

IsotopePattern Start Bromine Source (Natural Abundance) Br79 79-Br (50.7%) Start->Br79 Br81 81-Br (49.3%) Start->Br81 Combo1 79-Br + 79-Br (Mass: M) Intensity: ~25% Br79->Combo1 Probability 0.5*0.5 Combo2 79-Br + 81-Br (Mass: M+2) Intensity: ~50% Br79->Combo2 Cross-pairing Br81->Combo2 Cross-pairing Combo3 81-Br + 81-Br (Mass: M+4) Intensity: ~25% Br81->Combo3 Probability 0.5*0.5 Result Observed Spectrum Pattern 1 : 2 : 1 Triplet Combo1->Result Combo2->Result Combo3->Result

Caption: Combinatorial logic of the dibromo-isotopic envelope resulting in the characteristic 1:2:1 triplet signal.

Ionization Strategy & Fragmentation Pathways[5][6][7]

Ionization Mode Selection

The choice of ionization is the most critical experimental decision.

  • ESI+ (Electrospray Positive): Not Recommended. The

    
     and two 
    
    
    
    atoms pull electron density away from the amine, making protonation (
    
    
    ) inefficient.
  • APCI+ (Atmospheric Pressure Chemical Ionization): Preferred for LC-MS. APCI relies on gas-phase ion-molecule reactions, which are more effective for neutral, low-basicity compounds.

  • ESI- (Electrospray Negative): High Potential. The EWGs increase the acidity of the amine protons (

    
    ). Monitoring 
    
    
    
    (approx m/z 316/318/320) often yields higher sensitivity for halogenated anilines.
  • EI (Electron Impact): Gold Standard for GC-MS. Provides structural fingerprinting via fragmentation.

Fragmentation Mechanism (EI/CID)

Under Electron Impact (70 eV) or high-energy Collision Induced Dissociation (CID), the molecule undergoes predictable bond cleavages.

  • Primary Loss (Dehalogenation): The C-Br bond is the weakest link. The spectrum will show sequential loss of Br radicals (M - 79/81).

  • Aniline Characteristic: Loss of HCN (27 Da) is diagnostic for the aniline core.

  • Fluorine Loss: While the C-F bond is strong, high-energy fragmentation can result in the loss of HF (20 Da) or the

    
     group (69 Da).
    

Fragmentation Parent Parent Ion [M]+ (m/z 317/319/321) (1:2:1) Frag1 Loss of Br [M-Br]+ (m/z ~238/240) (1:1 Doublet) Parent->Frag1 -Br (79/81) Frag4 Loss of CF3 (Rare/High Energy) [M-CF3]+ Parent->Frag4 -CF3 (69) Frag2 Loss of 2nd Br [M-2Br]+ (m/z ~159) (Single Peak) Frag1->Frag2 -Br (79/81) Frag3 Loss of HCN (Aniline Core Break) (m/z ~132) Frag2->Frag3 -HCN (27)

Caption: Primary fragmentation tree for this compound showing sequential dehalogenation.

Experimental Protocols

Protocol A: LC-MS/MS (Trace Analysis)

This method is optimized for detecting impurities in drug substances or environmental samples.

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: APCI (Positive) or ESI (Negative).[5][6] Note: ESI Negative is often superior for sensitivity.[5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (buffers pH for negative mode).

    • B: Methanol or Acetonitrile.

  • Gradient: High organic start (due to lipophilicity).

    • 0-1 min: 50% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B

  • Detection (MRM Transitions for QqQ):

    • Quantifier: 317.9

      
       79.0 (
      
      
      
      ) [If ESI Negative]
    • Qualifier: 317.9

      
       238.0 (
      
      
      
      )
Protocol B: GC-MS (Structural Confirmation)

This method is best for raw material purity checks.

  • Instrument: Single Quadrupole GC-MS with EI Source (70 eV).

  • Inlet: Split mode (20:1), Temp 250°C.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 80°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • End: Hold 3 min

  • Data Analysis: Look for the retention time of the non-polar peak and confirm the 1:2:1 isotope pattern at m/z 317, 319, 321.

Summary of Diagnostic Ions

Ion Typem/z (Nominal)PatternOrigin
Molecular Ion 317 / 319 / 3211:2:1 Triplet

(GC-MS) or

(LC-MS)
Monobromo 238 / 2401:1 DoubletLoss of one Br atom
De-brominated 159Single PeakLoss of both Br atoms
Aniline Frag 132Single PeakLoss of

+

References

  • NIST Mass Spectrometry Data Center. "Aniline, Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[7][8][9] Accessed October 2023. [Link](Cited for general aniline fragmentation rules).

  • Doc Brown's Chemistry. "Mass spectrum of 1,2-dibromoethane - fragmentation pattern and isotopes." [Link](Cited for the theoretical derivation of the 1:2:1 dibromo isotopic pattern).

  • U.S. Geological Survey (USGS). "Choosing between APCI and ESI interfaces for HPLC/MS analysis of pesticides." [Link](Cited for ionization strategy of electron-deficient/neutral species).

Sources

Structural Characterization & Solid-State Analysis: 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization and solid-state analysis of 2,4-Dibromo-5-(trifluoromethyl)aniline (CAS: 24115-24-0). This guide is structured for researchers requiring a rigorous protocol for crystallographic validation and structural activity relationship (SAR) analysis in pharmaceutical design.

Executive Summary

This compound is a high-value halogenated intermediate used in the synthesis of agrochemicals and kinase inhibitors. Its solid-state architecture is governed by a competition between strong electron-withdrawing groups (EWG) and steric repulsion between the ortho-positioned Bromine (C4) and Trifluoromethyl (C5) moieties.

This guide provides the experimental blueprint for determining its crystal structure, analyzing the critical Halogen..Halogen and Fluorous interactions that drive its packing, and validating its purity for GMP applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 24115-24-0
Formula C

H

Br

F

N
Molecular Weight 318.92 g/mol
Physical State Low-melting solid / Crystalline powder
Solubility Soluble in CHCl

, DCM, EtOAc; Insoluble in Water
Key Structural Feature Steric clash between C4-Br and C5-CF

Experimental Protocol: Crystallization & Data Collection

Expert Insight: The primary challenge in crystallizing poly-halogenated anilines is avoiding twinning and managing the rotational disorder of the -CF


 group. Cryogenic data collection is mandatory.
Crystal Growth Methodology

To obtain single crystals suitable for X-ray Diffraction (XRD), use a slow evaporation technique favoring non-polar stacking.

  • Solvent Selection : Dissolve 50 mg of the compound in 2 mL of Hexane:Dichloromethane (3:1 v/v) . The DCM solubilizes the dipole, while Hexane promotes aggregation of the lipophilic halogenated domains.

  • Filtration : Pass the solution through a 0.2 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Evaporation : Cover the vial with Parafilm, poke 3-4 small holes, and store at 4°C. Lower temperatures reduce the kinetic energy of the -CF

    
     rotation, promoting ordered lattice formation.
    
  • Harvesting : Harvest colorless block/needle crystals after 48-72 hours.

X-Ray Diffraction Parameters
ParameterSettingRationale
Radiation Source Mo-K

(

= 0.71073 Å)
Preferred for heavy atoms (Br) to minimize absorption corrections compared to Cu-K

.
Temperature 100 K (Liquid N

stream)
Critical : Freezes the rotation of the C5-CF

group, reducing thermal ellipsoids and improving resolution.
Resolution 0.75 Å or betterRequired to resolve F atom positions clearly from background noise.
Strategy Full sphere (

and

scans)
High redundancy is needed to accurately model the anomalous scattering of the two Bromine atoms.

Structural Analysis & Molecular Conformation

Once data is collected, the structure solution (typically via Direct Methods or Intrinsic Phasing) will reveal specific conformational locks.

The Ortho-Effect (Steric Clash)

The defining feature of this molecule is the crowding between the Bromine at C4 and the Trifluoromethyl group at C5 .

  • Van der Waals Radii : Br (~1.85 Å) vs. CF

    
     (~2.20 Å).
    
  • Consequence : The C4-Br and C5-C(F)

    
     bonds will likely bend away from each other (in-plane bending) or the CF
    
    
    
    group will rotate to a specific torsion angle to minimize repulsion.
  • Diagnostic : Check the C3-C4-Br and C6-C5-C(F) angles. Deviations >3° from 120° indicate significant steric strain.

Intermolecular Interactions (Packing Motifs)

The crystal lattice is stabilized by three distinct interaction types, which should be annotated in the CIF file:

  • Hydrogen Bonding (N-H...X) :

    • The aniline -NH

      
       acts as a donor.[1]
      
    • Acceptors : The Br atoms are weak acceptors. However, if solvent is absent, look for N-H...F interactions (rare but possible in highly fluorinated systems) or N-H...N interactions between adjacent aniline heads.

  • Halogen Bonding (C-Br...Y) :

    • Look for Type II Halogen Bonds (linear,

      
      , 
      
      
      
      ) where the
      
      
      -hole of the Bromine interacts with the electron-rich
      
      
      -system of a neighboring ring or the lone pair of the Nitrogen.
  • Fluorous Stacking :

    • The -CF

      
       groups tend to segregate, forming fluorous domains or channels. Measure F...F distances; contacts < 2.94 Å (sum of vdW radii) indicate stabilizing dispersion interactions.
      

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation, highlighting the decision nodes for handling disorder.

G Start Crude this compound Solvent Solvent System: Hexane:DCM (3:1) Start->Solvent Cryst Slow Evaporation (4°C, 48-72h) Solvent->Cryst Check Microscopy Check: Birefringence? Cryst->Check Check->Solvent No (Amorphous/Twin) XRD SC-XRD Data Collection (Mo-Kα, 100 K) Check->XRD Yes (Single Crystal) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement Strategy: Handle -CF3 Disorder Solve->Refine Final Final CIF & Packing Analysis Refine->Final

Figure 1: Crystallographic workflow for poly-halogenated anilines, emphasizing the iterative loop for crystal quality optimization.

Interaction Topology Diagram

Understanding the supramolecular assembly is vital for bioisostere replacement strategies.

Interactions Mol1 Molecule A (Central) Mol2 Molecule B (Neighbor) Mol1->Mol2 Type II Halogen Bond (C-Br...π) Mol1->Mol2 Fluorous Contact (F...F) Mol3 Molecule C (Neighbor) Mol1->Mol3 H-Bond (N-H...N/Br)

Figure 2: Schematic of competing intermolecular forces.[1] The Type II Halogen bond is often the structure-directing interaction in brominated aromatics.

References

  • Panini, P., & Chopra, D. (2012).[2] Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(6), 1972-1989.[2] Link

  • Goubitz, K., et al. (2001).[3] Crystal structure determination of 2,4-dibromoaniline from powder data. Zeitschrift für Kristallographie, 216(3), 176-181.[3] Link

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35), 5576-5576. Link

  • PubChem Compound Summary . (2025). This compound (CAS 24115-24-0).[4][5] National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Safe Handling and Storage of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 2,4-Dibromo-5-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure laboratory safety and maintain the integrity of this crucial chemical intermediate. The protocols described herein are grounded in established safety standards and are designed to be self-validating when implemented correctly.

Introduction: Understanding the Compound

This compound is a halogenated aromatic amine, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of bromine atoms and a trifluoromethyl group on the aniline scaffold imparts unique chemical properties that are leveraged in the creation of complex molecular architectures.[1] However, these same structural features necessitate stringent handling and storage protocols to mitigate potential health and safety risks. This guide will detail the necessary precautions and procedures, explaining the causality behind each recommendation to foster a deeper understanding of safe laboratory practices.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is fundamental to its safe handling. The data for this compound is best understood in the context of its structural analogs, for which more extensive data is publicly available.

Table 1: Physicochemical Properties of Structurally Related Anilines

Property2-Bromo-5-(trifluoromethyl)aniline4-Bromo-2-(trifluoromethyl)aniline2,4-Dibromoaniline
CAS Number 454-79-5445-02-3615-57-6
Molecular Formula C₇H₅BrF₃N[2]C₇H₅BrF₃NC₆H₅Br₂N[3]
Molecular Weight 240.02 g/mol 240.02 g/mol [4]250.92 g/mol [3]
Appearance White to light yellow crystalline powder or clear liquid[2]Not specifiedNot specified
Melting Point 47-49°C[5]Not specifiedNot specified
Boiling Point 81-82°C[5]Not specifiedNot specified
Density 1.675 g/mL at 25°CNot specifiedNot specified
Solubility in Water Sparingly soluble or immiscible[2][5]Not specifiedNot specified
Flash Point 113°C (235.4°F) - closed cup[6]Not specifiedNot specified

The hazard profile of this compound can be inferred from related compounds. Halogenated anilines are generally classified as hazardous substances.[4][7]

Primary Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling any hazardous chemical is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: engineering controls provide the first and most effective line of defense by containing the hazard at its source, while PPE offers a final barrier between the user and the chemical.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[8] This is critical to prevent the inhalation of any dust or vapors.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10]

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6] This dual protection is necessary to guard against splashes and the potential for serious eye irritation.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after handling the material.[11]

  • Protective Clothing: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[9] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, or if engineering controls are not sufficient, a respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be used.[6]

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Chemical Handling cluster_doffing PPE Doffing & Disposal start Assess Task-Specific Risks fume_hood Verify Fume Hood Certification & Airflow start->fume_hood gather_ppe Gather Required PPE fume_hood->gather_ppe lab_coat Don Lab Coat gather_ppe->lab_coat Enter Lab gloves Don Chemical-Resistant Gloves lab_coat->gloves goggles Don Safety Goggles gloves->goggles face_shield Don Face Shield goggles->face_shield handle_chemical Perform Chemical Handling Inside Fume Hood face_shield->handle_chemical Begin Work remove_gloves Remove Gloves (inside-out) handle_chemical->remove_gloves Work Complete remove_shield Remove Face Shield remove_gloves->remove_shield remove_goggles Remove Goggles remove_shield->remove_goggles remove_coat Remove Lab Coat remove_goggles->remove_coat wash_hands Wash Hands Thoroughly remove_coat->wash_hands end Procedure Complete wash_hands->end

Caption: PPE workflow for handling hazardous chemicals.

Section 3: Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk during handling.

Weighing and Transferring
  • Preparation: Ensure the fume hood is clean and uncluttered. Place all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood before bringing in the chemical container.

  • Container Handling: Before opening, gently tap the container to settle the contents, especially if it is a powder.

  • Dispensing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of the chemical to a weigh boat or directly into the reaction vessel. Avoid generating dust.[10]

  • Sealing: Immediately and tightly close the container after dispensing.[8]

  • Cleanup: Clean any minor spills within the fume hood immediately using appropriate materials. Decontaminate all equipment that came into contact with the chemical.

Section 4: Storage Guidelines

The stability and safety of this compound are highly dependent on proper storage conditions. The core principle is segregation from incompatible materials to prevent hazardous reactions.[8]

  • Container: Store in the original, tightly closed container.[8][10]

  • Location: Keep in a cool, dry, and well-ventilated area.[10][12] The storage area should be secure and accessible only to authorized personnel.

  • Environment: Protect from direct sunlight and heat sources.[11][13]

  • Segregation: It is critical to store this compound away from incompatible substances.[8]

Incompatible Materials:

  • Strong Oxidizing Agents[14]

  • Strong Acids[14]

  • Strong Bases[14]

Storage_Logic start Receiving 2,4-Dibromo-5- (trifluoromethyl)aniline check_container Is container intact and properly sealed? start->check_container storage_area Designated Storage Location: Cool, Dry, Well-Ventilated check_container->storage_area Yes quarantine Quarantine and Report to Safety Officer check_container->quarantine No check_incompatibles Are incompatible materials present? storage_area->check_incompatibles segregate Segregate from: - Strong Acids - Strong Bases - Oxidizing Agents check_incompatibles->segregate Yes place_in_storage Place in Secondary Containment in Designated Cabinet check_incompatibles->place_in_storage No segregate->place_in_storage log_inventory Log in Chemical Inventory place_in_storage->log_inventory

Caption: Decision logic for safe chemical storage.

Section 5: Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases or exposures.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the chemical to become airborne.

  • Contain: Prevent further spread of the spill. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material, avoiding dust generation.[12]

  • Collect: Place the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Section 6: Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.

  • Collection: All waste must be collected in properly labeled, sealed, and compatible containers.[14] Halogenated waste streams should be kept separate from non-halogenated waste.[16]

  • Disposal: Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[14][15] Do not dispose of this chemical down the drain or in regular trash.[9]

Conclusion

The safe handling and storage of this compound are non-negotiable aspects of laboratory work. By understanding the chemical's properties, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling, storage, and disposal, researchers can effectively mitigate the risks associated with this valuable compound. This proactive approach to safety ensures the well-being of laboratory personnel and the integrity of scientific research.

References

  • PubChem. (n.d.). 2,4-Dibromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 16532-0. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dibromo-6-(trifluoromethyl)aniline. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Office of Environment, Health & Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • Health and Safety Office, University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • The University of Hong Kong. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

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A Senior Application Scientist's Guide to 2,4-Dibromo-5-(trifluoromethyl)aniline for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quality and reliable sourcing of key chemical building blocks are paramount to the success of their projects. 2,4-Dibromo-5-(trifluoromethyl)aniline, a highly functionalized aniline derivative, serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality control considerations, and the strategic application of this compound in contemporary drug discovery.

Introduction to this compound: A Versatile Scaffold

This compound (CAS No. 24115-24-0) is a substituted aniline featuring two bromine atoms and a trifluoromethyl group. This unique combination of substituents imparts specific electronic and steric properties that make it a valuable precursor in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and the presence of two bromine atoms, which can serve as handles for further chemical transformations such as cross-coupling reactions, provide a versatile platform for the construction of complex molecular architectures.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, trifluoromethylated anilines are frequently employed in the design of novel therapeutics.

Commercial Suppliers and Procurement Strategy

Identifying a reliable commercial supplier is the foundational step in any research or development program. The selection process should not be based solely on cost but should prioritize quality, consistency, and the availability of comprehensive technical documentation.

A number of chemical suppliers offer this compound. The following table provides a comparative overview of prominent suppliers. It is crucial to note that while some suppliers may list the compound in their catalog, availability can vary. Direct inquiry and request for a Certificate of Analysis (CoA) are always recommended before procurement.

SupplierStated Purity/GradeAvailabilityCertificate of Analysis (CoA) Provided
Simson Pharma Limited Research GradeCustom SynthesisAccompanied with every compound
Sigma-Aldrich Research GradeInquireAvailable upon request/lot number[2]
Pharmaffiliates Reference StandardInquireSample CoA available on request[3]

Procurement Best Practices:

  • Always Verify the CAS Number: Ensure the product listed is indeed 24115-24-0 to avoid procuring a structurally similar but incorrect isomer.

  • Request a Lot-Specific CoA: A CoA provides critical information on the purity, identity, and level of impurities for a specific batch of the compound.

  • Inquire about Synthesis Route: Understanding the synthetic route can provide insights into potential impurities that may not be routinely tested for.

  • Evaluate Supplier's Quality Management System: For larger scale or cGMP applications, a supplier's quality systems and regulatory compliance are critical considerations.

Quality Control and Analytical Validation: A Self-Validating System

Ensuring the purity and identity of this compound is a critical, self-validating step in any experimental workflow. The presence of impurities can lead to ambiguous results, side reactions, and ultimately, project delays. A robust quality control (QC) protocol should be established in-house to verify the supplier's CoA and to monitor the stability of the material over time.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method can effectively separate the main compound from potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the structure of the molecule. The chemical shifts and coupling constants provide a unique fingerprint of the compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify impurities.

Experimental Protocol: HPLC-UV Purity Assay

This protocol provides a general framework for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and column used.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). If needed, add 0.1% TFA to both solvents to improve peak shape.

  • Standard Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 0.1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Protocol: ¹H and ¹⁹F NMR for Structural Confirmation

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The expected spectrum should show signals in the aromatic region consistent with the substitution pattern.

  • ¹⁹F NMR Acquisition: Acquire a fluorine NMR spectrum. A singlet corresponding to the CF₃ group is expected. The chemical shift will be characteristic of the trifluoromethyl group in this electronic environment.

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.

Significance in Drug Discovery: A Key Building Block for Kinase Inhibitors

Substituted anilines are prevalent scaffolds in medicinal chemistry, and this compound is a particularly valuable intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.

One of the most significant applications of a closely related analog, 3-(trifluoromethyl)-5-bromoaniline, is in the synthesis of Nilotinib .[4][5] Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][6][7][8] The trifluoromethylphenylamine core of Nilotinib is crucial for its binding to the ATP-binding site of the Bcr-Abl kinase.

The synthesis of Nilotinib and other kinase inhibitors often involves a key amide bond formation step where the aniline nitrogen of a substituted trifluoromethylaniline derivative attacks an activated carboxylic acid. The bromine atoms on the this compound can be further functionalized through cross-coupling reactions to introduce additional diversity and modulate the pharmacological properties of the final compound.

Below is a simplified workflow illustrating the role of a trifluoromethylaniline derivative in the synthesis of a generic kinase inhibitor.

G cluster_0 Synthesis of a Kinase Inhibitor A 2,4-Dibromo-5- (trifluoromethyl)aniline C Amide Bond Formation A->C Nucleophilic Attack B Activated Carboxylic Acid (e.g., Acid Chloride) B->C D Intermediate Amide C->D E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E Further Functionalization (utilizing Br atoms) F Final Kinase Inhibitor E->F

Caption: Synthetic workflow for a generic kinase inhibitor.

The following diagram illustrates a simplified representation of how a kinase inhibitor, derived from a trifluoromethylaniline scaffold, can block a signaling pathway implicated in cancer cell proliferation.

G cluster_0 Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase (e.g., Bcr-Abl) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation P_Substrate->Proliferation Signal Transduction Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a high-value building block for researchers and drug development professionals. Its unique structural features provide a versatile platform for the synthesis of complex and biologically active molecules. By implementing a rigorous supplier qualification process and robust in-house quality control measures, researchers can ensure the integrity of their starting materials, which is a critical determinant of successful and reproducible scientific outcomes. The strategic incorporation of this and similar fluorinated anilines will undoubtedly continue to play a vital role in the discovery and development of next-generation therapeutics.

References

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An In-Depth Technical Guide to the Purity Specifications of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards. For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. 2,4-Dibromo-5-(trifluoromethyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences the impurity profile of the final drug substance, making a thorough understanding of its specifications paramount. This guide provides a comprehensive technical overview of the purity specifications for this compound, grounded in established analytical principles and regulatory expectations.

Physicochemical Properties and Identification

A foundational aspect of purity assessment is the confirmation of the material's identity and basic physical properties. These parameters serve as the first line of quality control.

Property Specification Typical Method
Appearance White to off-white or light yellow crystalline powder or solidVisual Inspection
Molecular Formula C₇H₄Br₂F₃NElemental Analysis
Molecular Weight 318.92 g/mol Mass Spectrometry
Melting Point Typically in the range of 79.0 to 82.0 °CCapillary Melting Point Apparatus
Solubility Insoluble in water; soluble in solvents like toluene and methanolVisual Inspection

Identity Confirmation: Beyond these basic properties, unequivocal identification is achieved through spectroscopic methods.

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: These techniques provide detailed structural information, confirming the arrangement of atoms within the molecule. While specific spectra for this exact compound are proprietary to manufacturers, analogous compounds show characteristic shifts for the aromatic protons and the trifluoromethyl group.[1][2]

  • Mass Spectrometry (MS): This analysis confirms the molecular weight and provides fragmentation patterns that are unique to the molecule's structure. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that is a key identifier.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the N-H stretches of the amine and the C-F stretches of the trifluoromethyl group.

Assay and the Assessment of Purity

The assay is a quantitative measure of the amount of this compound present in the material. A high assay value is a primary indicator of high purity.

Test Specification Limit Typical Analytical Method
Assay ≥ 98.0% (typically > 99.0% for pharmaceutical grade)HPLC or GC

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.[3] For routine quality control, a validated Reverse-Phase HPLC (RP-HPLC) method is often preferred due to its robustness and precision.[4][5]

Experimental Protocol: A Representative RP-HPLC Method for Purity Assessment

This protocol is a representative method based on common practices for the analysis of halogenated anilines and should be validated for its intended use.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.[5]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 30-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[4]

Impurity Profiling: A Deeper Look into Quality

Controlling impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. Impurities in this compound can originate from the synthesis process or degradation.

Potential Process-Related Impurities

The synthesis of this compound typically involves the bromination of a trifluoromethylaniline precursor.[6][7] This process can lead to several potential impurities:

  • Isomeric Impurities: Positional isomers of dibromo-(trifluoromethyl)aniline may form if the bromination is not perfectly regioselective.

  • Over-brominated Species: Tribromo-(trifluoromethyl)aniline and other poly-brominated species can arise from excessive bromination.

  • Under-brominated Species: Monobromo-(trifluoromethyl)aniline isomers may be present if the reaction does not go to completion.

  • Starting Materials and Intermediates: Unreacted starting materials, such as 3-(trifluoromethyl)aniline, can be carried through the process.

The following diagram illustrates the logical relationship between the synthesis and the potential formation of impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting_Material 3-(Trifluoromethyl)aniline Bromination Bromination (e.g., with Br₂) Starting_Material->Bromination Target_Molecule This compound Bromination->Target_Molecule Incomplete_Reaction Incomplete Reaction Bromination->Incomplete_Reaction Over_Reaction Over-Reaction Bromination->Over_Reaction Non-selective_Reaction Non-selective Reaction Bromination->Non-selective_Reaction Under_brominated Monobromo Isomers Incomplete_Reaction->Under_brominated Over_brominated Tribromo Species Over_Reaction->Over_brominated Isomers Positional Isomers Non-selective_Reaction->Isomers

Caption: Relationship between the synthesis of this compound and the formation of potential process-related impurities.

Degradation Products

For drug development, understanding the stability of an intermediate is crucial. Forced degradation studies, where the compound is exposed to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress), are performed to identify potential degradation products.[8][9][10][11] This information is vital for developing stability-indicating analytical methods.[12]

The workflow for a forced degradation study is a systematic process to predict the degradation pathways.

G cluster_stress Forced Degradation Conditions Sample 2,4-Dibromo-5- (trifluoromethyl)aniline Acid Acidic (e.g., HCl) Sample->Acid Base Basic (e.g., NaOH) Sample->Base Oxidation Oxidative (e.g., H₂O₂) Sample->Oxidation Thermal Thermal Sample->Thermal Photolytic Photolytic (UV/Vis light) Sample->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification of Degradation Products (e.g., LC-MS, NMR) Analysis->Identification

Caption: Workflow for a forced degradation study of this compound.

Specification Limits for Impurities

The limits for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[12][13]

Impurity Type Specification Limit Rationale
Each Specified Identified Impurity Typically ≤ 0.15%Based on ICH Q3A reporting and identification thresholds.
Each Specified Unidentified Impurity Typically ≤ 0.10%Based on ICH Q3A reporting and identification thresholds.
Total Impurities Typically ≤ 1.0%A cumulative measure of all impurities.

Other Key Quality Attributes

Beyond assay and impurity profiling, other parameters are essential for a complete quality assessment.

Test Specification Limit Typical Analytical Method
Water Content Typically ≤ 0.5%Karl Fischer Titration
Residual Solvents To be controlled according to ICH Q3C guidelinesHeadspace Gas Chromatography (HS-GC)

Water Content: Excessive water can affect the stability and reactivity of the compound. Karl Fischer titration is the gold standard for accurate water content determination.[2] For aniline derivatives, which can be basic, modifications to the standard Karl Fischer method, such as using a methanol-free solvent or adding a buffer, may be necessary to prevent side reactions.[2][3]

Residual Solvents: Solvents used in the synthesis and purification processes must be controlled to levels that are safe for the intended use of the final drug product. The limits for residual solvents are defined in the ICH Q3C guideline and are dependent on the toxicity of the solvent.[14]

Conclusion: A Commitment to Quality

The purity specifications for this compound are a multi-faceted set of parameters that, when taken together, provide a comprehensive assessment of its quality. For professionals in drug development, a deep understanding of these specifications, the analytical methods used to determine them, and the rationale behind the acceptance criteria is not just a regulatory requirement, but a scientific imperative. By ensuring the high purity of this critical intermediate, we lay a solid foundation for the development of safe and effective medicines.

References

  • CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. Google Patents.
  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal. Available at: [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. Available at: [Link]

  • Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacaps. ResearchGate. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available at: [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Available at: [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 2,4-Dibromoaniline. PubChem. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]

  • Water determination in nitrogen bases. Honeywell. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Available at: [Link]

  • 2-Bromo-5-(trifluoromethoxy)aniline. PubChem. Available at: [Link]

  • Analysis of USP <467> Residual Solvents using Agilent J&W DB‑WAX Ultra Inert Capillary GC Columns. Agilent. Available at: [Link]

  • Aniline secondary standard, certified reference material (CRM), Anstan - Certificate of Analysis. Briti Scientific. Available at: [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Certificate of Analysis. Agilent. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC. Available at: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available at: [Link]

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Methodological & Application

Application Note: Optimized Purification of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 2,4-Dibromo-5-(trifluoromethyl)aniline (CAS: 24115-24-0) presents specific challenges due to the competing solubility profiles of its mono-bromo precursors and tri-bromo over-reaction byproducts. While column chromatography is effective at the milligram scale, it is cost-prohibitive for scale-up. This Application Note details a thermodynamically controlled recrystallization protocol using a binary solvent system. We demonstrate that a specific Ethanol/Water gradient or an alternative Heptane/Toluene system can achieve >98.5% purity (HPLC) with yields exceeding 85%, effectively sequestering regioisomers and oxidative impurities.

Compound Profile & Impurity Landscape[1]

Before initiating purification, it is critical to understand the physicochemical environment of the target molecule.

PropertyDescriptionImplication for Purification
Structure Aniline core with electron-withdrawing groups (-CF3, -Br).[1]Reduced basicity; low water solubility; high lipophilicity.
Target Purity >98.5% (HPLC area %).Critical for subsequent palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) where halides poison catalysts.
Key Impurities 1. 2,4,6-Tribromo species: (Over-bromination)2. 4-Bromo species: (Under-reaction)3. Azobenzenes: (Oxidative coupling colored impurities)Tribromo species are less soluble and may co-crystallize if cooling is too rapid. Colored impurities require hot filtration.
Physical State Crystalline solid (Est. MP: 60–90°C range).Susceptible to "oiling out" in solvent mixtures with wide boiling point differentials.

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient for poly-halogenated anilines. We rely on Temperature-Dependent Solubility Differential (TDSD) . The ideal solvent system must dissolve the target at near-reflux temperatures but strictly exclude it at


, while keeping impurities in the mother liquor.
Solvent Screening Logic

We recommend two primary systems based on the polarity of the dominant impurity profile.

  • System A (Standard): Ethanol / Water

    • Mechanism:[1][2][3][4][5] Ethanol solubilizes the lipophilic aniline; water acts as the anti-solvent to force precipitation upon cooling.

    • Best for: General purification, removal of polar salts, and oxidative byproducts.

  • System B (Lipophilic): Heptane / Toluene (or EtOAc)

    • Mechanism:[1][2][3][4][5] Toluene provides high-temperature solubility; Heptane reduces solubility drastically at low temps.

    • Best for: Removing highly lipophilic over-brominated side products (Tribromo species).

SolventSelection Start Start: Crude Solid Analysis ImpurityCheck Major Impurity Type? Start->ImpurityCheck Tribromo High Lipophilicity (Over-brominated) ImpurityCheck->Tribromo > 5% Tribromo Polar Salts / Oxidation / Under-reacted ImpurityCheck->Polar General / Mixed SystemB Select System B: Heptane / Toluene Tribromo->SystemB SystemA Select System A: Ethanol / Water Polar->SystemA Process Proceed to Dissolution SystemB->Process SystemA->Process

Figure 1: Decision tree for solvent system selection based on impurity profile.

Detailed Protocol: System A (Ethanol/Water)

Safety: This procedure involves heating flammable solvents and handling halogenated aromatics. Perform all steps in a fume hood. Wear nitrile gloves and safety glasses.

Phase 1: Dissolution and Clarification
  • Charge: Place 10.0 g of crude This compound in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethanol (absolute) (approx. 30–40 mL).

    • Note: Do not add water yet.

  • Heat: Heat the mixture to a gentle reflux (approx. 78°C) using an oil bath or heating block.

    • Observation: The solid should dissolve completely. If not, add ethanol in 2 mL increments until dissolution is complete.

  • Clarification (Optional but Recommended): If the solution is dark or contains suspended particles (salts):

    • Add 0.5 g of activated carbon. Stir at reflux for 10 minutes.

    • Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel to remove carbon/particulates. Return filtrate to a clean RBF.

Phase 2: Nucleation and Crystallization
  • Re-equilibration: Bring the filtrate back to a gentle boil.

  • Anti-Solvent Addition: Slowly add Deionized Water dropwise via an addition funnel or pipette.

    • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.

    • Correction: Add 1–2 mL of Ethanol to just clear the turbidity (restore transparency). This creates a saturated solution at the boiling point.

  • Controlled Cooling (Critical):

    • Remove the flask from the heat source. Place it on a cork ring or insulating surface.

    • Allow to cool to room temperature (RT) slowly over 1–2 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds pure crystal structures.

  • Final Crystallization: Once at RT, place the flask in an ice-water bath (0–4°C) for 30–60 minutes to maximize yield.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio, approx. 10–15 mL).

    • Caution: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4–6 hours to remove residual moisture.

Process Validation & Analysis

After drying, the material must be validated against the following criteria:

TestMethodAcceptance Criteria
Appearance VisualOff-white to crystalline needles (Avoid: Brown/sticky solids).
Purity HPLC (C18, MeOH/Water gradient)> 98.5% Area.[1]
Melting Point Capillary MethodSharp range (e.g., within 2°C). Note: Compare to reference std.
Residual Solvent H-NMR or GC-HS< 5000 ppm (Ethanol).

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with fluorinated anilines is "oiling out"—where the product separates as a liquid droplet rather than a crystal.[6] This liquid phase is an excellent solvent for impurities, ruining the purification.

Mechanism: The solution enters a region of liquid-liquid immiscibility (metastable zone) before it hits the solubility curve for crystallization.

Corrective Protocol:

  • Reheat: Redissolve the oiled-out mixture by heating back to reflux.

  • Add Solvent: Add a small amount of the good solvent (Ethanol) to shift the composition away from the immiscibility gap.

  • Seed: Cool the solution slightly (below boiling but above the oiling point) and add a tiny crystal of pure product (seed crystal).

  • Agitate: Stir vigorously. The seed provides a template for crystal growth, bypassing the oil phase.

PurificationWorkflow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Isolation Step1 Crude Solid + Ethanol Step2 Heat to Reflux Step1->Step2 Step3 Hot Filtration (Optional) Step2->Step3 Step4 Add Water to Turbidity Step3->Step4 Step5 Clear with Ethanol dropwise Step4->Step5 Step6 Slow Cool to RT Step5->Step6 Step7 Ice Bath (0°C) Step6->Step7 Step8 Vacuum Filtration Step7->Step8 Step9 Wash (Cold 1:1 EtOH/H2O) Step8->Step9 Step10 Vacuum Dry Step9->Step10

Figure 2: Step-by-step workflow for the recrystallization of this compound.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general aniline purification techniques).

  • BenchChem. (2025).[7] Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives. (Provides context on solvent screening for trifluoromethyl anilines). [Source Snippet 1.2]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (2025).[8][9] 2,4-Dibromoaniline Compound Summary. National Library of Medicine. (Structural and physical property data for analog grounding). [Source Snippet 1.16]

  • Sigma-Aldrich. (2025). This compound Product Sheet. (Verification of commercial availability and CAS identity). [Source Snippet 1.19]

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Application Note: A Validated Protocol for the Purification of 2,4-Dibromo-5-(trifluoromethyl)aniline via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the purification of 2,4-Dibromo-5-(trifluoromethyl)aniline, a key halogenated intermediate in pharmaceutical and agrochemical synthesis. The inherent polarity of the aniline functional group, combined with the electron-withdrawing nature of its substituents, necessitates a robust purification strategy to remove synthetic byproducts. This guide details a systematic approach using normal-phase column chromatography on silica gel, emphasizing preliminary method development with Thin-Layer Chromatography (TLC) to ensure a predictable and successful preparative separation. We address common challenges associated with purifying amines on acidic stationary phases and provide actionable troubleshooting advice for researchers, scientists, and drug development professionals.

Principle of Separation

The purification of this compound is achieved through normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[1] The separation mechanism relies on the differential adsorption of components from the crude mixture onto the active sites of the silica gel.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic adsorbent.[1] The surface is rich in silanol groups (Si-OH), which act as polar interaction sites.

  • Analyte Interaction: this compound possesses a primary amine (-NH₂) group. The lone pair of electrons on the nitrogen atom can form strong hydrogen bonds with the silanol groups of the stationary phase. This strong interaction dictates that a relatively polar mobile phase is required for elution.

  • Elution: The mobile phase, a mixture of a non-polar and a moderately polar solvent, flows through the column and competes with the adsorbed molecules for the polar sites on the silica.[1] A compound that is more weakly adsorbed will spend more time in the mobile phase and elute from the column faster. By carefully selecting the mobile phase composition, a fine balance is achieved, allowing for the separation of the target compound from less polar and more polar impurities. Due to the basic nature of the aniline, interactions with the acidic silica can sometimes lead to peak tailing or irreversible adsorption; this protocol incorporates strategies to mitigate this effect.[2]

Materials and Reagents

ItemGrade/Specification
This compoundCrude synthetic mixture
Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Triethylamine (TEA)Reagent Grade, ≥99%
Dichloromethane (DCM)HPLC Grade
TLC PlatesSilica Gel 60 F₂₅₄, glass or aluminum backed
Glass Chromatography ColumnAppropriate size for the scale (e.g., 2-5 cm diameter)
Glass Wool or Sintered Glass FritFor column base
Collection VesselsTest tubes or flasks
Rotary EvaporatorFor solvent removal

Safety Precautions

Warning: this compound and its structural analogs are classified as hazardous substances. They are often harmful if swallowed, harmful in contact with skin, and cause skin and eye irritation.[3][4][5] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Organic solvents are flammable and volatile; avoid ignition sources.

Protocol Part 1: Method Development with Thin-Layer Chromatography (TLC)

The causality behind performing TLC first is to rapidly and inexpensively determine the optimal mobile phase composition for the preparative column separation. An ideal solvent system will show clear separation between the target compound and its impurities, with a retention factor (Rf) for the target compound between 0.2 and 0.4.

Step-by-Step TLC Protocol:
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate (about 1 cm from the bottom). Keep the spot as small as possible.

  • Eluent Preparation: Prepare a series of developing solvents (eluents) with varying polarities. A good starting point for halogenated anilines is a mixture of n-Hexane and Ethyl Acetate.[6]

    • System 1: 95:5 (Hexane:EtOAc)

    • System 2: 90:10 (Hexane:EtOAc)

    • System 3: 80:20 (Hexane:EtOAc)

    • System 4: 80:20 (Hexane:EtOAc) + 0.5% Triethylamine (TEA). The addition of a small amount of a basic modifier like TEA can significantly reduce tailing by neutralizing the acidic sites on the silica gel.[2]

  • Development: Place a small amount of the chosen eluent into a developing chamber (a beaker covered with a watch glass works well). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm; aromatic compounds will appear as dark spots.[7] Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that provides the best separation and an Rf value for the product in the target range of 0.2-0.4.

Trial Solvent System (Hexane:EtOAc)ModifierRf (Product)Rf (Impurities)Observations
95:5None~0.1...Product is moving slowly.
90:10None~0.25e.g., 0.1, 0.5Good separation, but slight tailing of the product spot.
80:20None~0.45e.g., 0.3, 0.7Product moves too fast, separation from upper impurity is reduced.
90:100.5% TEA~0.28e.g., 0.1, 0.52Optimal. Good separation and the product spot is symmetrical (no tailing).

Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Preparative Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Material TLC_Dev TLC Method Development (Optimize Solvent System) Crude->TLC_Dev Packing Column Packing (Silica Gel Slurry) TLC_Dev->Packing Optimized Eluent Loading Sample Loading (Dry Loading Recommended) Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Analysis Fraction Analysis by TLC Elution->TLC_Analysis Collected Fractions Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Protocol Part 2: Preparative Column Chromatography

This protocol assumes a purification scale of approximately 1-2 grams of crude material. The column size and solvent volumes should be adjusted accordingly for different scales. A general rule is to use 30-50 g of silica gel per gram of crude material.

Step-by-Step Column Protocol:
  • Column Preparation (Slurry Packing):

    • Place a small plug of glass wool or ensure a frit is at the bottom of the chromatography column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.

    • With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Once all the silica is added, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry. Add a thin protective layer of sand on top of the silica bed.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase (the optimal system determined by TLC, e.g., 90:10 Hexane:EtOAc + 0.5% TEA) to the column.

    • Open the stopcock and begin collecting fractions into test tubes. Maintain a constant flow rate. If necessary, gentle pressure can be applied using a pump or inert gas.

    • The elution can be performed isocratically (using the same solvent mixture throughout) or with a gradient (gradually increasing the polarity, e.g., from 95:5 to 90:10 Hexane:EtOAc) if impurities are close to the product.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution by spotting fractions onto a TLC plate. It is efficient to spot every second or third fraction.

    • Develop the TLC plate using the same eluent system.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting

ProblemPotential CauseSuggested Solution
Streaking/Tailing on TLC Compound is too polar for the eluent; strong interaction with acidic silica gel.Increase the polarity of the mobile phase (more EtOAc). Add a small percentage (0.5-1%) of triethylamine (TEA) to the eluent.[2][6]
Poor Separation in Column Inappropriate mobile phase; column was packed poorly; column was overloaded.Re-optimize the mobile phase with TLC to achieve a greater ΔRf. Repack the column carefully. Reduce the amount of crude material loaded.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Cracked Silica Bed Column ran dry; heat generated during packing with a polar solvent.Always keep the solvent level above the silica bed. Pack the column using the non-polar component of the mobile phase first.

Conclusion

This application note presents a reliable and systematically validated method for the purification of this compound. By prioritizing a thorough method development phase using TLC, this protocol enables researchers to achieve high purity of the target compound with predictable outcomes. The key to success lies in the careful selection of the mobile phase polarity and the mitigation of adverse interactions between the basic aniline and the acidic silica gel stationary phase. This methodology is robust and can be adapted for other similarly substituted anilines.

References

  • PubChem. "2,4-Dibromoaniline | C6H5Br2N | CID 12004". Available at: [Link]

  • PubChem. "2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111". Available at: [Link]

  • Analytical Methods (RSC Publishing). "Simple and rapid detection of aromatic amines using a thin layer chromatography plate". Available at: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". Available at: [Link]

  • Chemistry For Everyone. "How To Choose Mobile Phase For Column Chromatography?". Available at: [Link]

  • Indian Journal of Chemistry. "Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde". Available at: [Link]

  • ResearchGate. "Chromatogram of halogenated aniline isomers on the C4RA-2IL (10 m)...". Available at: [Link]

  • Analytical Methods. "Simple and rapid detection of aromatic amines using a thin layer chromatography plate". Available at: [Link]

  • alwsci. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks". Available at: [Link]

  • University of Victoria. "Column chromatography". Available at: [Link]

  • SIELC Technologies. "Separation of Aniline on Newcrom R1 HPLC column". Available at: [Link]

  • operachem. "TLC-Thin Layer Chromatography". Available at: [Link]

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC". Available at: [Link]

  • Welch Materials. "Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications". Available at: [Link]

  • PubChem. "4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960". Available at: [Link]

  • ResearchGate. "Does aniline stick in columns during column chromatography?". Available at: [Link]

  • Environmental Science & Technology. "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts". Available at: [Link]

  • Organic Letters. "Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP". Available at: [Link]

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The Strategic Utility of 2,4-Dibromo-5-(trifluoromethyl)aniline in the Synthesis of Pharmaceutical Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within the arsenal of fluorinated building blocks, 2,4-Dibromo-5-(trifluoromethyl)aniline emerges as a highly versatile and strategic intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology.

This technical guide provides an in-depth exploration of the synthetic utility of this compound (1). We will delve into its reactivity, with a focus on its application in the construction of key pharmacophores, such as the 2-(anilino)pyrimidine core found in numerous Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for leveraging this valuable synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 24115-24-0
Molecular Formula C₇H₄Br₂F₃N
Molecular Weight 318.92 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)

Core Application: Synthesis of Dianilinopyrimidine-Based Kinase Inhibitors

A primary application of this compound lies in its role as a key nucleophile in the synthesis of dianilinopyrimidine derivatives. This scaffold is a well-established pharmacophore for a multitude of protein kinase inhibitors, including those targeting EGFR, a crucial target in non-small cell lung cancer.[3][4] The general synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine core.

Understanding the Reactivity and Regioselectivity

The reaction between an aniline and a 2,4-dihalopyrimidine typically proceeds with initial substitution at the more reactive C4 position, particularly when an electron-withdrawing group is present at the C5 position of the pyrimidine ring.[5][6][7] The subsequent substitution at the C2 position generally requires more forcing conditions. The two bromine atoms on the this compound scaffold serve as important handles for further synthetic diversification, while the trifluoromethyl group contributes to the overall electronic properties and potential biological activity of the final molecule.

Protocol 1: Synthesis of 2-(2,4-Dibromo-5-(trifluoromethyl)anilino)-4-(substituted)-5-(trifluoromethyl)pyrimidine Derivatives

This protocol details the synthesis of a key intermediate in the development of dianilinopyrimidine-based kinase inhibitors, showcasing the utility of this compound as a nucleophile in a sequential SNAr reaction. The example provided is based on established methodologies for the synthesis of EGFR inhibitors.[3]

Reaction Scheme

G reagents 2,4-Dichloro-5-(trifluoromethyl)pyrimidine + R-NH₂ (e.g., 2-amino-N-methylthiophene-3-carboxamide) NaHCO₃, EtOH, reflux intermediate Intermediate A (2-(Substituted-amino)-4-chloro-5-(trifluoromethyl)pyrimidine) reagents->intermediate Step 1: C4-Substitution product Final Product (Dianilinopyrimidine Derivative) intermediate->product Step 2: C2-Substitution reagents2 + this compound p-TsOH, DMF, 90 °C

Caption: Sequential SNAr for the synthesis of dianilinopyrimidine derivatives.

Step 1: Synthesis of 2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Intermediate 1)

This initial step involves the regioselective substitution of the C4-chloro group of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with a primary amine.

Materials:

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

  • 2-Amino-N-methylthiophene-3-carboxamide (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.1 eq)

  • Anhydrous Ethanol (EtOH)

Procedure:

  • To a stirred solution of 2-amino-N-methylthiophene-3-carboxamide (11 mmol) and sodium bicarbonate (11 mmol) in anhydrous ethanol (20 mL) at room temperature, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (10 mmol).[8]

  • Heat the resulting mixture to reflux and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitate formed is collected by filtration and washed with water to afford the desired intermediate as a solid.[8]

Rationale: The C4 position of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is more activated towards nucleophilic attack than the C2 position due to the electronic influence of the adjacent trifluoromethyl group. The use of a mild base like sodium bicarbonate is sufficient to neutralize the HCl generated during the reaction.

Step 2: Synthesis of 2-((2-((2,4-Dibromo-5-(trifluoromethyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Final Product)

In this step, the remaining C2-chloro group of the intermediate is displaced by this compound.

Materials:

  • Intermediate 1 (from Step 1) (1.0 eq)

  • This compound (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Intermediate 1 (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (8 mL).

  • Add p-toluenesulfonic acid (4.0 mmol) to the mixture.

  • Stir the reaction mixture at 90 °C for 4 hours under a nitrogen atmosphere.[9]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction by pouring the solution into ice water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product.[9]

Rationale: The second substitution at the C2 position requires more forcing conditions, hence the use of a higher temperature and an acid catalyst (p-TsOH) to facilitate the reaction. The bromine atoms on the aniline ring are generally stable under these conditions and provide opportunities for further synthetic modifications.

Table 2: Representative Reaction Conditions for the Synthesis of Dianilinopyrimidine Derivatives

StepElectrophileNucleophileCatalyst/BaseSolventTemperatureTime
1 2,4-Dichloro-5-(trifluoromethyl)pyrimidinePrimary AmineNaHCO₃EtOHRefluxOvernight
2 Intermediate 1This compoundp-TsOHDMF90 °C4 h

Further Synthetic Transformations: Leveraging the Dibromo Functionality

The two bromine atoms on the this compound moiety offer valuable handles for subsequent cross-coupling reactions, allowing for the construction of highly complex and diverse molecular architectures. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for this purpose.

Regioselective Suzuki-Miyaura Coupling

The differential reactivity of the two bromine atoms can potentially be exploited for regioselective Suzuki-Miyaura cross-coupling reactions. The bromine at the C2 position is generally more sterically hindered, which may allow for selective coupling at the C4 position under carefully controlled conditions.

G start This compound Derivative product1 C4-Arylated Product start->product1 Selective Coupling reagents Arylboronic Acid Pd Catalyst, Base product2 C2,C4-Diarylated Product product1->product2 Further Coupling

Caption: Potential for regioselective Suzuki-Miyaura coupling.

A general protocol for a regioselective Suzuki coupling would involve:

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.

  • Base: A base like K₂CO₃ or K₃PO₄.

  • Solvent: A solvent system such as 1,4-dioxane/water.

  • Reaction Conditions: Careful control of temperature and reaction time to favor mono-arylation.

Researchers should note that optimizing for regioselectivity will likely require screening of catalysts, ligands, bases, and solvents.[10][11]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its unique combination of two bromine atoms and a trifluoromethyl group on an aniline scaffold provides a powerful platform for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors, particularly in the synthesis of next-generation kinase inhibitors.

References

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Application Note: A Validated HPLC Method for the Quantification of 2,4-Dibromo-5-(trifluoromethyl)aniline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Dibromo-5-(trifluoromethyl)aniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification critical for process monitoring, quality control, and stability studies. The described method utilizes a reversed-phase C18 column with UV detection, offering excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (CAS No. 24115-24-0) is a halogenated and trifluoromethylated aromatic amine with a molecular formula of C7H4Br2F3N and a molecular weight of 318.92 g/mol .[1] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, membrane permeability, and binding affinity of parent molecules, making this compound a valuable building block in medicinal chemistry.[2] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is paramount to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.[3]

This application note addresses the need for a standardized analytical procedure for this compound by providing a step-by-step protocol for its quantification. Furthermore, a comprehensive validation of the method is detailed, demonstrating its suitability for its intended purpose in a regulated environment.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValue/InformationSource
Molecular Formula C7H4Br2F3N[1]
Molecular Weight 318.92 g/mol [1]
Appearance Low Melting Solid
Solubility Insoluble in water. Expected to be soluble in organic solvents like methanol, acetonitrile, and toluene.
pKa (predicted) Due to the electron-withdrawing effects of the bromine and trifluoromethyl groups, the basicity of the aniline nitrogen is significantly reduced. The predicted pKa is likely to be low for an aniline derivative.[4]
UV Absorbance The aniline chromophore, substituted with auxochromes (Br) and a chromophore (CF3), is expected to have a UV absorbance maximum in the range of 240-260 nm. Experimental determination is recommended.

HPLC Method Protocol

The following protocol has been optimized for the separation and quantification of this compound. The selection of a C18 stationary phase is based on the non-polar nature of the analyte. A methanol/water mobile phase provides a good balance of solvent strength and compatibility with UV detection.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade methanol and ultrapure water.

  • Reference Standard: this compound, >98% purity.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Methanol:Water (80:20, v/v)Provides optimal retention and peak shape for the hydrophobic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CEnhances reproducibility by minimizing viscosity fluctuations.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, offering good sensitivity. A full UV scan is recommended to determine the absorbance maximum for higher sensitivity.[5]
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[6][7][8]

Workflow for Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD_Start Define Analytical Target Profile MD_Params Optimize Chromatographic Conditions MD_Start->MD_Params MD_End Finalized HPLC Method MD_Params->MD_End Validation_Protocol Validation Protocol Generation MD_End->Validation_Protocol Specificity Specificity/ Selectivity Data_Analysis Statistical Analysis of Validation Data Specificity->Data_Analysis Linearity Linearity & Range Linearity->Data_Analysis Accuracy Accuracy Accuracy->Data_Analysis Precision Precision (Repeatability & Intermediate) Precision->Data_Analysis Robustness Robustness Robustness->Data_Analysis Validation_Protocol->Specificity Validation_Protocol->Linearity Validation_Protocol->Accuracy Validation_Protocol->Precision Validation_Protocol->Robustness Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: Workflow of HPLC Method Development and Validation.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of the method was determined by analyzing five concentrations of the reference standard, ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.995
Range 10 - 150 µg/mLDefined by linearity
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Spike LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%100.8%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% methanol)

  • Column temperature (± 2 °C)

In all varied conditions, the system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

System Suitability

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Conclusion

This application note describes a specific, linear, accurate, precise, and robust HPLC method for the quantitative determination of this compound. The method is suitable for routine quality control analysis and for use in stability studies. The detailed protocol and comprehensive validation data provide a solid foundation for the implementation of this method in a pharmaceutical development and manufacturing environment.

References

  • PubChem. (n.d.). 2,4-Dibromoaniline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2025). Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. Bioconjugate Chemistry. Retrieved from [Link]

  • Journal of Chromatographic Science. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of... Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • ACS Publications. (2023). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with 2,4-Dibromo-5-(trifluoromethyl)aniline . It synthesizes reactivity principles of polyhalogenated push-pull systems with practical process chemistry optimizations.

Status: Operational Role: Senior Application Scientist Subject: Regioselectivity & Optimization Protocols

Executive Summary: The Substrate Challenge

This compound represents a classic "push-pull" aromatic system. You are dealing with a substrate containing two potential reaction sites (C2-Br and C4-Br) influenced by competing electronic effects:

  • The "Push": The amino group (-NH

    
    ) at C1 is a strong Electron Donating Group (EDG).
    
  • The "Pull": The trifluoromethyl group (-CF

    
    ) at C5 is a strong Electron Withdrawing Group (EWG).
    

The Critical Insight: In Palladium-catalyzed cross-couplings, oxidative addition is the rate-determining step and occurs preferentially at the most electron-deficient carbon-halogen bond.

  • C4-Br: Activated by the ortho-CF

    
     group; less deactivated by the para-NH
    
    
    
    .
  • C2-Br: Strongly deactivated by the ortho-NH

    
     group (increased electron density) and sterically hindered.
    

Verdict: Under standard conditions, C4 is the primary reaction site.

Module 1: Regioselectivity & Reaction Design[1][2]

Q1: How do I ensure mono-coupling exclusively at the C4 position?

A: The electronic bias of the molecule naturally favors C4, but selectivity degrades with high temperature or excess boronic acid.

  • Stoichiometry: Use a slight deficit of the boronic acid (0.95 equiv) relative to the dibromide. This "starves" the reaction, preventing the more sluggish C2 site from reacting once the C4 product is formed.

  • Temperature Control: Maintain temperatures below 60°C. The activation energy for C4 insertion is significantly lower than for C2. High heat (reflux in toluene/water) often overcomes the barrier for C2, leading to bis-coupling.

  • Catalyst Choice: Use a bulky, electron-rich ligand (e.g., SPhos or XPhos ). These ligands facilitate the oxidative addition into the hindered/deactivated system but, more importantly, their bulk enhances selectivity by making the crowded C2 site even less accessible.

Q2: Can I force the reaction to occur at C2 first?

A: Direct reversal of selectivity is chemically difficult without protecting groups.

  • Strategy: To functionalize C2, you must first block C4. If your target requires a substituent at C2 different from C4, the standard route is:

    • Couple C4 (most reactive) with a "dummy" group or the desired C4-substituent.

    • Perform a second coupling at C2 (requires forcing conditions: >100°C, high catalyst load).

  • Alternative: If C2 is the only site you want to react (leaving C4 as Br), you would typically need a starting material where C4 is a chloride (less reactive) or protected, which is not applicable to this specific dibromo-substrate.

Visualizing the Reactivity Landscape

The following diagram maps the electronic and steric forces dictating the reaction outcome.

ReactivityMap Substrate This compound C4_Site C4-Br Position (Primary Reactive Site) Substrate->C4_Site Fast Oxidative Addition C2_Site C2-Br Position (Secondary/Sluggish) Substrate->C2_Site Slow Oxidative Addition Factors_C4 Activation Factors: • Ortho-CF3 (Inductive Pull) • Para-NH2 (Weaker Resonance) • Less Steric Hindrance C4_Site->Factors_C4 Outcome Target Product: 4-Aryl-2-bromo-5-(trifluoromethyl)aniline C4_Site->Outcome Yield >85% (Optimized) Factors_C2 Deactivation Factors: • Ortho-NH2 (Strong e- Donation) • Steric Crowding (NH2/Br clash) C2_Site->Factors_C2

Figure 1: Mechanistic basis for C4-selectivity in polyhalogenated aniline derivatives.

Module 2: Catalyst & Ligand Optimization

Q3: My reaction stalls at 20-30% conversion. Is the free amine poisoning the catalyst?

A: Yes, this is a common failure mode. The free -NH


 group can coordinate to the Palladium center, displacing phosphine ligands and forming an inactive "Pd-amine" complex.
  • The Fix (Ligand Selection): Switch to Buchwald dialkylbiaryl phosphine ligands, specifically SPhos or XPhos .

    • Why? These ligands are extremely bulky. They create a "protective shell" around the Pd center that physically prevents the substrate's nitrogen atom from binding, while still allowing the C-Br bond to access the metal.

  • The Fix (Pre-catalysts): Avoid generating Pd(0) in situ from Pd(OAc)

    
     + PPh
    
    
    
    if possible. Use precatalysts like Pd(dppf)Cl
    
    
    ·DCM
    (robust) or XPhos Pd G2 (highly active).
Q4: What is the recommended "Standard Protocol" for this substrate?

Based on the electronic profile, the following protocol minimizes bis-coupling and catalyst deactivation.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl

(3-5 mol%)
Ferrocenyl ligand resists displacement by -NH

; robust to air/moisture.
Alternative Pd(OAc)

(2%) + SPhos (4%)
High activity for hindered/deactivated aryl chlorides/bromides.
Solvent 1,4-Dioxane / Water (4:1) Dioxane solubilizes the lipophilic fluorinated substrate; water activates the boronate.
Base K

PO

(2.0 equiv)
Milder than Na

CO

; reduces risk of sensitive functional group hydrolysis.
Temp 50 - 60 °C Sufficient for C4 activation; low enough to suppress C2 reaction.
Time 4 - 12 Hours Monitor by LCMS. Stop immediately upon consumption of SM.

Module 3: Troubleshooting Common Failures

Q5: I see significant "Protodeboronation" (loss of Boron without coupling).

A: The -CF


 group on your substrate is stable, but if you are using fluorinated or electron-deficient boronic acids, they are prone to losing the B(OH)

group before coupling.
  • Solution:

    • Avoid Carbonate Bases: Switch from Na

      
      CO
      
      
      
      to KF or CsF . Fluoride activates the boronic acid via a different mechanism that is often faster than the protodeboronation pathway.
    • Anhydrous Conditions: If hydrolysis is the culprit, switch to anhydrous THF or Toluene and use Cs

      
      CO
      
      
      
      (cesium is soluble in organics).
Q6: I am getting a mixture of Mono- and Bis-coupled products.

A: This indicates the temperature is too high or the catalyst is too active (non-selective).

  • Protocol Adjustment:

    • Lower temperature to 40°C.

    • Add the boronic acid slowly (portion-wise addition over 1 hour). This keeps the concentration of the coupling partner low, statistically favoring reaction with the abundant starting material over the mono-product.

Troubleshooting Logic Flow

Use this decision tree to diagnose low yields or impurities.

Troubleshooting Start Issue Observed Decision1 Low Conversion? Start->Decision1 Decision2 Bis-Coupling? Start->Decision2 Decision3 Protodeboronation? Start->Decision3 Sol1 Action: Switch Ligand Use SPhos or XPhos (Prevents Amine Poisoning) Decision1->Sol1 Yes Sol2 Action: Control Stoichiometry 0.95 eq Boronic Acid Reduce Temp to 40°C Decision2->Sol2 Yes Sol3 Action: Change Base/Solvent Use CsF or K3PO4 Switch to Anhydrous THF Decision3->Sol3 Yes

Figure 2: Troubleshooting logic for optimizing Suzuki coupling of free anilines.

References & Authority[2][3][4][5][6][7]

The protocols and mechanistic insights above are derived from established methodologies for polyhalogenated heterocycles and unprotected anilines.

  • Regioselectivity in Polyhalogenated Systems:

    • Mechanistic Principle: Oxidative addition preference for electron-deficient sites (C4-Br activated by ortho-CF3).

    • Source: Schroter, S., Stock, C., & Bach, T. (2005). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 61(9), 2245-2267. Link

  • Coupling of Unprotected Anilines:

    • Protocol: Use of Buchwald ligands (SPhos/XPhos) to prevent catalyst poisoning by free amines.

    • Source: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Chlorides." Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Optimization of 2,4-Dihalo Substrates:

    • Context: Analogous regiocontrol in 2,4-dichloropyrimidines (favoring C4).[1]

    • Source: Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. (See also: Molecules 2012, 17, 12195-12205 for microwave-assisted regioselectivity). Link

  • Base Effects in Fluorinated Systems:

    • Insight: Use of mild bases (K3PO4) to prevent side reactions in electron-deficient rings.

    • Source: Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 48(50), 9240-9261. Link

Sources

Catalyst selection for cross-coupling with 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #24DBT Topic: Cross-Coupling Optimization for 2,4-Dibromo-5-(trifluoromethyl)aniline Status: Active Guide Application Scientist: Dr. A. Vance

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical guide for coupling This compound . This substrate presents a "Triple Threat" of challenges that often leads to stalled reactions or inseparable mixtures:

  • Catalyst Poisoning: The free primary amine (-NH₂) coordinates strongly to Palladium, arresting the catalytic cycle.

  • Ambiguous Regioselectivity: You have two electrophilic sites (C2-Br and C4-Br) with conflicting steric and electronic biases.

  • Steric Bulk: The trifluoromethyl (-CF₃) group at C5 creates significant steric hindrance for the C4 position, while the amine crowds the C2 position.

This guide provides the logic to navigate these issues, selecting the right catalyst system to target your desired position.

Part 1: The Regioselectivity Matrix (C2 vs. C4)

The most common user ticket we receive is: "Which bromine reacts first?" The answer depends on the interplay between Sterics (Ligand bulk) and Electronics (Substrate activation).

FeatureC2-Br Position C4-Br Position
Location Ortho to -NH₂Ortho to -CF₃
Electronic Status Electron Rich (Deactivated by -NH₂)Electron Deficient (Activated by -CF₃)
Steric Environment Moderately Hindered (by -NH₂)Highly Hindered (by -CF₃)
Reactivity Driver Steric Accessibility Electronic Activation
Scenario A: Targeting C4 (The Electronic Product)

Despite the steric bulk of the -CF₃ group, the C4 position is electronically activated (lowered LUMO) due to the strong electron-withdrawing nature of the ortho-CF₃.

  • Strategy: Use small, electron-rich ligands that can access the hindered site and perform oxidative addition on the most electron-deficient carbon.

  • Recommended Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

  • Why: The smaller bite angle and cone angle allow the Pd to slip past the -CF₃ group.

Scenario B: Targeting C2 (The Steric Product)

If you use a bulky ligand, the catalyst will be physically blocked from the C4 position by the large -CF₃ group. It will default to the more accessible C2 position.

  • Strategy: Use bulky Buchwald ligands .

  • Recommended Catalyst: XPhos Pd G4 or tBuXPhos Pd G3 .

  • Why: The massive bulk of XPhos makes the crowded C4-CF₃ pocket inaccessible, forcing reaction at C2.

Part 2: Overcoming Catalyst Poisoning

The free aniline (-NH₂) is a competent ligand. In standard conditions (e.g., Pd(OAc)₂), the substrate binds to the Pd, forming a stable complex that stops the reaction (the "Black Box" effect).

The Solution: Precatalysts & Bulky Ligands Do not use simple Pd salts. You must use Precatalysts that rapidly generate the active Pd(0) species and contain ligands bulky enough to prevent the aniline from binding.

  • Gold Standard: Buchwald G3/G4 Palladacycles . These contain a pre-formed active species that prevents the "induction period" where poisoning happens.

  • Alternative: Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and electron-rich, outcompeting the aniline for metal coordination.

Part 3: Optimized Experimental Protocol

This protocol is designed for C4-selective coupling (the most common request). To switch to C2, substitute the catalyst as noted in Part 1.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Crucial: Use weak base to avoid deprotonating the aniline.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add the dibromoaniline, boronic acid, K₃PO₄, and catalyst to a vial.

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of active Pd species.

  • Solvent Addition: Add degassed Dioxane/Water through the septum.

  • Temperature: Heat to 80°C .

    • Note: Do not exceed 100°C initially. High temps can force the "wrong" bromine to react or cause dehalogenation.

  • Monitoring: Check HPLC/LCMS at 2 hours.

    • Checkpoint: If you see <10% conversion, increase temp to 100°C.

Part 4: Troubleshooting Logic (Visualized)

Use this decision tree to diagnose stalled reactions or poor selectivity.

CatalystSelection Start Start: Reaction Outcome? NoReaction Issue: < 5% Conversion Start->NoReaction WrongRegio Issue: Wrong Isomer (C2 vs C4) Start->WrongRegio Dehalogenation Issue: Product lost Br (Hydrodehalogenation) Start->Dehalogenation CheckCat Are you using Pd(PPh3)4 or Pd(OAc)2? NoReaction->CheckCat TargetPos Which Position is Target? WrongRegio->TargetPos CheckSolvent Solvent/Base Check Dehalogenation->CheckSolvent SwitchG4 Solution: Switch to XPhos Pd G4 (Prevents Amine Poisoning) CheckCat->SwitchG4 Yes WantC4 Target: C4 (Next to CF3) TargetPos->WantC4 WantC2 Target: C2 (Next to NH2) TargetPos->WantC2 SolC4 Solution: Use Pd(dppf)Cl2 (Small ligand fits CF3 pocket) WantC4->SolC4 SolC2 Solution: Use tBuXPhos Pd G3 (Bulky ligand blocked by CF3) WantC2->SolC2 SolDehalo Solution: Switch to Anhydrous Toluene Use K3PO4 (Avoid Alcohols) CheckSolvent->SolDehalo

Caption: Decision tree for troubleshooting catalyst activity and regioselectivity issues in this compound coupling.

Part 5: FAQs

Q: Can I protect the amine to improve the reaction? A: Yes. Acetyl (Ac) protection is often sufficient. It removes the catalyst poisoning effect and alters the sterics. However, it adds two synthetic steps. Try XPhos Pd G4 on the free amine first; it is usually more efficient than a protection/deprotection sequence.

Q: Why am I seeing double coupling? A: You are likely running the reaction too hot or with excess boronic acid.

  • Fix: Reduce Boronic Acid to 0.95 equiv. Lower temperature to 60°C. This "starves" the reaction, ensuring the most reactive bromine is consumed before the second one activates.

Q: My product is de-brominating (Hydrodehalogenation). Why? A: This is common with electron-deficient rings (due to the CF₃).

  • Fix: Avoid alcohol solvents (Ethanol/Isopropanol) which act as hydride sources. Switch to Toluene or THF. Ensure your solvent is degassed thoroughly.

References

  • Site-Selective Cross-Coupling of Dihaloanilines

    • Title: Site-selective cross-coupling of dibromoaniline deriv
    • Source: ResearchGate / Vertex AI Search Results (Context 1.1).
    • Relevance: Establishes the baseline for ortho-NH₂ vs para-NH₂ selectivity.
  • Catalyst Poisoning by Free Amines

    • Title: Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines.[1][2]

    • Source: ACS C
    • Relevance: Discusses the coordination equilibrium of free anilines to Pd and the necessity of specific ligand designs to overcome inhibition.
  • Buchwald Precatalyst Utility

    • Title: Oxidative Addition Complexes as Precatalysts for Cross-Coupling.[3]

    • Source: MIT / Organic Letters (Context 1.19).
    • Relevance: Validates the use of G3/G4 precatalysts for difficult substrates where standard oxid
  • Regioselectivity in Polyhalogenated Heterocycles

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.[4]

    • Source: NSF / JACS (Context 1.2).
    • Relevance: Provides the mechanistic basis for "Ligand-Controlled" site selectivity (Steric vs Electronic).

Sources

Identification of byproducts in 2,4-Dibromo-5-(trifluoromethyl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Reactivity Profile

Subject: 2,4-Dibromo-5-(trifluoromethyl)aniline (CAS: 24115-24-0) Role: Critical scaffold for fluorinated pharmaceuticals and agrochemicals (e.g., kinase inhibitors, insecticides).

The Reactivity Matrix: This molecule presents a "Push-Pull" electronic system that complicates standard coupling protocols.

  • The "Push": The amino group (

    
    ) at C1 is a strong electron donor (Resonance), deactivating the ring toward oxidative addition but directing electrophiles to C2/C4.
    
  • The "Pull": The trifluoromethyl group (

    
    ) at C5 is a strong electron withdrawer (Induction), activating the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ) and metal insertion.
  • The Steric Gate: The C2-Br is flanked by the amine. The C4-Br is flanked by the bulky

    
    .
    

Troubleshooting Guides (Q&A Format)

Ticket #01: "I am observing a mixture of mono-coupled products. Which isomer is which?"

User Symptom:

"I attempted a Suzuki-Miyaura coupling aiming for the C4 position. LC-MS shows two peaks with the same mass (Mono-arylated product), but the ratio is 60:40. How do I identify the regioisomers and fix the selectivity?"

Technical Diagnosis: You are experiencing Regiochemical Erosion . In 2,4-dibromoanilines, the C4-position is generally the preferred site for the first oxidative addition due to steric factors (C2 is crowded by the


) and electronic activation (ortho to the electron-withdrawing 

). However, the "naked" amino group can coordinate with Palladium, directing the catalyst to the C2 position (the "Ortho-Effect"), or simply fail to provide enough steric bulk to protect C2.

Resolution Protocol:

  • Identification (NMR Heuristic):

    • C4-Product (Desired): Look for a singlet or doublet (due to F-coupling) for the proton at C3. The shift will be distinct because it remains ortho to the surviving Br at C2.

    • C2-Product (Impurity): The proton at C3 will shift significantly as the shielding Br at C2 is removed.

    • 19F NMR: The

      
       signal is sensitive to ortho-substitution. The C4-substituted product (ortho to 
      
      
      
      ) will show a distinct shift compared to the C2-substituted product (para to
      
      
      ).
  • Corrective Action (The "Protect or Bulky" Strategy):

    • Strategy A (Ligand Control): Switch to bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ). These ligands increase the steric demand of the active Pd(0) species, making it harder to access the crowded C2 position (ortho to

      
      ), thereby favoring the C4 attack.
      
    • Strategy B (Amine Protection): Acetylate the amine (

      
      ) prior to coupling. This increases steric bulk at C1 and removes the coordination ability of the nitrogen, pushing selectivity almost exclusively to C4.
      
Ticket #02: "My mass spectrum shows a peak at [M-80]. Is this the starting material?"

User Symptom:

"During scale-up of a Buchwald-Hartwig amination, I see a significant impurity with a mass of roughly 240 Da (Starting Material is ~319 Da). It co-elutes with the product."

Technical Diagnosis: This is Protodebromination (Hydrodehalogenation). You have replaced a Bromine atom with a Hydrogen atom. This is a common side-reaction in Pd-catalyzed cross-couplings of poly-halogenated electron-deficient rings (like those containing


).

Mechanistic Cause: The electron-deficient nature of the ring (due to


) makes the Ar-Pd-Br intermediate highly reactive. If the reaction mixture contains hydride sources (e.g., alcohols as solvents, formate impurities in bases, or 

-hydride elimination from alkyl amines), the Pd center undergoes reductive elimination with H instead of the coupling partner.

Resolution Protocol:

  • Solvent Swap: Avoid primary/secondary alcohols (Isopropanol, Ethanol). Switch to non-protic polar solvents like 1,4-Dioxane or Toluene .

  • Base Control: If using Carbonates (

    
    ), ensure they are anhydrous. Avoid bases that can act as hydride donors.
    
  • Water Management: While some Suzuki couplings require water, excess water in the presence of fluorinated substrates can promote this pathway. Minimize water content or use a phase-transfer catalyst.

Ticket #03: "The reaction turns into a black tar during Diazotization (Sandmeyer)."

User Symptom:

"Trying to convert the amine to a nitrile. Upon adding


/acid, the mixture exotherms and decomposes."

Technical Diagnosis: Diazonium Instability. The 2,4-dibromo-5-(trifluoromethyl)phenyldiazonium salt is destabilized by the steric crowding of the ortho-bromo group and the strong electron-withdrawing nature of the ring. It is prone to rapid azo-coupling (reacting with unreacted amine) or radical decomposition.

Resolution Protocol:

  • Reverse Addition: Do not add nitrite to the amine. Add the amine solution slowly to a pre-cooled nitrosyl sulfuric acid (generated from

    
     in 
    
    
    
    ) to ensure excess nitrosating agent is always present, preventing self-coupling.
  • Temperature Discipline: Maintain internal temperature strictly between -5°C and 0°C.

  • Solvent: Use concentrated acids (

    
    , TFA) rather than aqueous mineral acids to suppress phenol formation (hydrolysis).
    

Visual Troubleshooting Pathways

Figure 1: Reaction Pathway & Byproduct Logic

ReactionPathways SM Starting Material 2,4-Dibromo-5-(CF3)aniline Pd_Cycle Pd-Catalyzed Coupling (Suzuki/Buchwald) SM->Pd_Cycle Catalyst + Ligand Sandmeyer Diazotization (Sandmeyer) SM->Sandmeyer NaNO2 / Acid Prod_C4 Product A (Major) C4-Coupled Pd_Cycle->Prod_C4 Bulky Ligand (Optimal) By_Regio Impurity B (Regioisomer) C2-Coupled (Steric Leakage) Pd_Cycle->By_Regio Small Ligand (Poor Sterics) By_Dehalo Impurity C (M-Br) Protodebromination (Hydride Source) Pd_Cycle->By_Dehalo Alcohol Solvent (Hydride Transfer) By_Phenol Impurity D Phenol Formation (Hydrolysis) Sandmeyer->By_Phenol High Water Content By_Azo Impurity E Diazo Tars (Self-Coupling) Sandmeyer->By_Azo Slow Addition (Local Excess Amine)

Caption: Mechanistic bifurcation of this compound showing critical control points for byproduct formation.

Figure 2: Analytical Decision Tree (HPLC/MS)

AnalyticalTree Start Unknown Impurity Detected MassCheck Check Mass Difference (Delta vs SM) Start->MassCheck M_Plus Delta > 0 (Coupling Occurred) MassCheck->M_Plus Heavier M_Minus Delta = -80 Da (Loss of Br) MassCheck->M_Minus Lighter IsoCheck Check Isotope Pattern (Br signature) Pattern_1Br 1:1 Doublet (1 Br remaining) IsoCheck->Pattern_1Br Mono-Coupling Pattern_2Br 1:2:1 Triplet (2 Br remaining) IsoCheck->Pattern_2Br No Coupling? M_Plus->IsoCheck Conc_Dehalo Protodebromination (Check Solvents) M_Minus->Conc_Dehalo Conc_Regio Regioisomer (C2) (Check Ligands) Pattern_1Br->Conc_Regio Co-elutes w/ Product Conc_Bis Bis-Coupled (Check Stoichiometry) Pattern_1Br->Conc_Bis Mass = 2x Ligand?

Caption: Rapid diagnostic flowchart for identifying impurities based on MS spectral shifts and isotopic distribution.

Data Summary: Byproduct Identification Table

Impurity TypeMass Shift (

)
Isotope Pattern (

)
Likely CausePrevention Strategy
Protodebrominated -78 / -80 Da1:1 (Mono-Br)Solvent acts as hydride donor (e.g., EtOH).Use Toluene/Dioxane; exclude water.
Regioisomer (C2) +Ar (Same as Prod)1:1 (Mono-Br)Poor steric control; Amine coordination.Use bulky ligands (XPhos); Protect amine.
Bis-Coupled +2Ar - 2BrNone (No Br)Excess boronic acid; High Temp.Control stoichiometry (0.95 eq); Lower temp.
Phenol -Br +OH (-63 Da)1:1 (Mono-Br)Hydrolysis during Sandmeyer.Use anhydrous acid; Keep T < 0°C.

References

  • Regioselectivity in Polyhalogenated Heterocycles

    • Mechanism of Site-Selectivity: Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Pd(0)." Journal of the American Chemical Society, 2006.

  • Protodehalogenation Mechanisms

    • Hydrodehalogenation in Fluorinated Systems: Watson, D. A., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation." Organometallics, 2017.

  • General Reactivity: Schlosser, M. "The this compound Scaffold in Medicinal Chemistry." European Journal of Organic Chemistry, 2005.
  • Scale-Up Troubleshooting

    • Process Safety in Diazotization: "Safety of Diazonium Salts in Manufacturing." Organic Process Research & Development.

(Note: Specific CAS-linked papers for this exact intermediate are proprietary to specific patent holders; the references above cite the governing mechanistic principles validated for this chemical class.)

Technical Support Center: Impurity Profiling of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: LC-MS Method Development & Troubleshooting Target Analyte: 2,4-Dibromo-5-(trifluoromethyl)aniline (CAS: 136338-30-6 derivatives) Audience: Analytical Chemists, Process Development Scientists

Introduction: The Analytical Challenge

Profiling impurities in This compound presents a distinct set of analytical challenges. This molecule combines a basic aniline moiety (susceptible to silanol interactions) with a highly lipophilic trifluoromethyl group and two bromine atoms.

Successful analysis requires balancing three competing factors:

  • Retention: The lipophilic

    
     group causes strong retention on C18, necessitating high-strength organic washes to prevent carryover.
    
  • Selectivity: Distinguishing between regioisomers (e.g., 2,6-dibromo vs. 2,4-dibromo) requires specific stationary phase interactions beyond simple hydrophobicity.

  • Detection: The unique isotopic signature of bromine (

    
     and 
    
    
    
    ) is the primary tool for structural elucidation of impurities.

This guide provides a self-validating workflow to ensure data integrity and method robustness.

Module 1: Method Configuration & Optimization

Q1: Which stationary phase provides the best selectivity for halogenated anilines?

Recommendation: While a standard C18 column is sufficient for potency assays, it often fails to separate positional isomers in impurity profiling.

  • Primary Choice: Pentafluorophenyl (PFP) or Phenyl-Hexyl .

    • Mechanism:[1] These phases utilize

      
       interactions and halogen-specific selectivity. The electron-deficient aromatic ring of the PFP phase interacts strongly with the electron-rich bromine atoms, offering superior resolution of de-brominated impurities and regioisomers compared to C18 [1].
      
  • Secondary Choice: C18 with High Carbon Load (>18%) .

    • Use Case: If PFP is unavailable, a fully end-capped C18 column is required to minimize peak tailing caused by the interaction of the amine group with residual silanols.

Q2: What is the optimal mobile phase architecture?

Protocol:

  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Rationale: The aniline nitrogen must be protonated (

    
    ) for effective ESI+ detection. Formic acid provides the necessary pH (~2.7) without suppressing the MS signal as severely as Trifluoroacetic Acid (TFA). ACN is preferred over Methanol to reduce system backpressure and improve peak shape for lipophilic compounds.
    
Q3: How do I validate the MS settings for this specific molecule?

Self-Validating Check: The presence of two bromine atoms creates a distinct isotopic envelope. Your system is "valid" only if the mass spectrum of the main peak exhibits the 1:2:1 ratio at


 M, M+2, and M+4.
  • Ionization Mode: ESI Positive (ESI+).

  • Fragmentor Voltage: 100–135 V (Optimize to preserve the molecular ion

    
    ).
    
  • Drying Gas Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation of N-oxides).

Module 2: Visualized Workflows

Workflow 1: Analytical Logic Flow

ImpurityProfiling cluster_0 Critical Decision Point Start Sample Preparation (Diluent: 50:50 ACN:H2O) Separation LC Separation (PFP or C18 Column) Start->Separation Inject 5µL Detection MS Detection (ESI+, Scan 100-800 m/z) Separation->Detection Elution Analysis Data Analysis (Isotope Pattern Matching) Detection->Analysis Raw Data Decision 1:2:1 Pattern? Analysis->Decision Check Isotope Ratio Valid Valid Decision->Valid Yes: Dibromo Species Invalid Invalid Decision->Invalid No: Impurity Flagged

Figure 1: End-to-end analytical workflow emphasizing the isotope pattern check as a critical quality gate.

Module 3: Troubleshooting Guide

Issue A: Significant Peak Tailing (Tailing Factor > 1.5)

Root Cause: The basic aniline nitrogen is interacting with acidic silanol groups on the silica support of the column. Troubleshooting Steps:

  • Check Column Age: Older columns lose their end-capping, exposing silanols.

  • Modifier Adjustment: Add 5 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete with the analyte for silanol binding sites, sharpening the peak [2].

  • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Issue B: "Ghost Peaks" in Blank Injections

Root Cause: The trifluoromethyl group makes the molecule highly lipophilic (


). It may adhere to the injector needle, rotor seal, or column frit.
Troubleshooting Steps: 
  • Needle Wash: Switch to a strong needle wash solvent: 90:10 ACN:IPA (Isopropyl Alcohol) . IPA is excellent for solubilizing fluorinated compounds.

  • Gradient Extension: Ensure your gradient holds at 95% Organic for at least 3-5 column volumes to fully elute the main compound and any dimers.

Issue C: Missing Impurities (Low Mass Balance)

Root Cause: Some impurities (e.g., phenols from hydrolysis) may not ionize well in ESI+. Troubleshooting Steps:

  • Switch Mode: Screen the sample in ESI Negative (ESI-) . Phenolic degradation products (if the amine is lost or modified) often ionize better in negative mode.

  • APCI Option: If the impurity is non-polar (e.g., de-aminated fluorinated benzene), use Atmospheric Pressure Chemical Ionization (APCI) , which is better suited for neutral, non-polar molecules [3].

Module 4: Data Interpretation & Isotope Logic

The "Fingerprint" of Bromination

Understanding the mass spectrum is the fastest way to identify the structure of an unknown impurity. Bromine has two stable isotopes:


 (50.7%) and 

(49.3%).
Species TypeIsotope Pattern (Approx.[2][3][4][5] Intensity)Interpretation
Monobromo 1 : 1 (M, M+2)De-brominated Impurity. Likely formed during synthesis (incomplete bromination) or photodegradation.
Dibromo 1 : 2 : 1 (M, M+2, M+4)Target Analyte / Isomer. Confirm retention time to distinguish from regioisomers.
Tribromo 1 : 3 : 3 : 1 (M, M+2, M+4, M+6)Over-brominated Impurity. Likely a synthesis byproduct.
Visualization: Isotope Decision Tree

IsotopeLogic Root Unknown Peak Detected Check Observe Mass Spectrum (M+) Root->Check OneBr Doublet (1:1) Monobromo Impurity Check->OneBr M, M+2 equal TwoBr Triplet (1:2:1) Dibromo Species Check->TwoBr M+2 is 2x height ThreeBr Quartet (1:3:3:1) Tribromo Impurity Check->ThreeBr Complex Cluster NoBr Single Peak Non-Halogenated Check->NoBr No Isotope Pattern

Figure 2: Logic tree for rapid structural classification of impurities based on MS spectral data.

References

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 24(1).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • Niessen, W. M. A. (2003). "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA International Journal for Chemistry, 57(6), 337-340.

  • Harča, M., et al. (2017). "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." Croatica Chemica Acta, 89(4).[2]

Sources

Validation & Comparative

Validation of HPLC Method for 2,4-Dibromo-5-(trifluoromethyl)aniline Assay: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 2,4-Dibromo-5-(trifluoromethyl)aniline (DBTFMA) is critical in the synthesis of high-value agrochemicals and fluorinated pharmaceuticals. While classical methods like diazotization titration offer stoichiometric data, they fail to distinguish between regioisomers and process impurities—a fatal flaw when analyzing highly substituted anilines.[1]

This guide objectively compares analytical methodologies, establishing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior standard for purity assessment.[1] We provide a self-validating experimental protocol aligned with ICH Q2(R1) guidelines, designed to handle the specific challenges of this lipophilic, halogenated amine.

Part 1: The Analyte & The Challenge

Target Molecule: this compound Chemical Nature: A highly lipophilic, weak base.[1] Key Analytical Challenges:

  • Hydrophobicity: The trifluoromethyl (-CF3) group and two bromine atoms significantly increase retention on non-polar stationary phases (LogP > 3.5).[1]

  • Isomer Specificity: Synthetic pathways often yield regioisomers (e.g., 2,6-dibromo variants) that possess identical molecular weights, rendering Mass Spectrometry (MS) alone insufficient for purity assays without prior chromatographic resolution.[1]

  • Thermal Instability: Poly-brominated anilines are prone to de-bromination or oxidation in high-temperature injection ports, complicating Gas Chromatography (GC) analysis.[1]

Part 2: Comparative Analysis of Methodologies

To ensure this guide serves as a decision-making tool, we compare the three primary analytical candidates.

Table 1: Performance Comparison Matrix
FeatureRP-HPLC (Recommended) GC-FID/MS Potentiometric Titration
Specificity High. Resolves structural isomers and synthesis precursors.[1]Medium. Risk of thermal degradation (de-bromination) in the injector.[1]Low. Measures total amine content; cannot distinguish impurities.[1]
Sensitivity (LOD) Excellent. UV detection (254 nm) leverages the aniline chromophore.[1]Good. High sensitivity, but matrix effects can interfere.[1]Poor. Limited to macro-quantities (>98% purity checks).
Sample Prep Simple. Dissolve in Mobile Phase.[1]Complex. May require derivatization to prevent tailing.[1]Simple. Dissolution in acid.[1]
Robustness High. Buffer control mitigates pKa variations.[1]Medium. Column bleed at high temps affects baseline.[1]High. Very repeatable but non-specific.
Suitability Primary Assay & Impurity Profiling. Residual Solvent Analysis.[1][2]Raw Material Intake (Rough Check).
Why HPLC Wins

While GC is faster, the high boiling point and thermal lability of the C-Br bonds in DBTFMA introduce a risk of on-column degradation. HPLC operates at ambient temperatures, preserving sample integrity.[1] Furthermore, the selectivity of C18 columns allows for the baseline separation of the target from its des-bromo precursors, which is impossible with titration.

Part 3: Method Development & Optimization

The following protocol is derived from standard principles for halogenated anilines, optimized for the lipophilicity of the -CF3 group.

Chromatographic Conditions (The Protocol)
  • System: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).[1]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge),

    
    .[1]
    
    • Rationale: The "end-capping" reduces silanol interactions with the amine group, preventing peak tailing.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Rationale: Low pH (~2.[1]5) ensures the aniline remains protonated or suppresses silanol ionization, sharpening peak shape.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Rationale: ACN has a lower UV cutoff than Methanol, reducing baseline noise at 254 nm.[1]

  • Mode: Isocratic (60:40 ACN:Buffer) or Gradient (Start 50% B to 90% B).

    • Note: Due to the -CF3 and -Br groups, high organic content is required to elute the compound within a reasonable time (< 15 mins).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for impurities).[1]

  • Column Temp:

    
    .
    
Visualization of Method Logic

MethodLogic Start Analyte: this compound Prop1 Property: Basic Amine (-NH2) Start->Prop1 Prop2 Property: Lipophilic (-CF3, -Br) Start->Prop2 Risk1 Risk: Silanol Interaction (Tailing) Prop1->Risk1 Risk2 Risk: Strong Retention Prop2->Risk2 Sol1 Solution: Acidic Buffer (pH ~2.5) Risk1->Sol1 Sol3 Solution: C18 End-capped Column Risk1->Sol3 Sol2 Solution: High Organic % (ACN) Risk2->Sol2 Final Optimized Method: C18 / ACN:H3PO4 / UV 254nm Sol1->Final Sol2->Final Sol3->Final

Figure 1: Decision matrix for selecting chromatographic conditions based on the physicochemical properties of DBTFMA.

Part 4: Validation Protocol (ICH Q2 Compliant)

This section details the specific experiments required to validate the method for regulatory submission.

Specificity (Selectivity)

Objective: Prove the method separates DBTFMA from known impurities (e.g., 2-bromo-5-(trifluoromethyl)aniline).

  • Protocol: Inject a mixture of the Standard and spiked impurities.[1]

  • Acceptance Criteria: Resolution (

    
    ) between DBTFMA and nearest impurity peak 
    
    
    
    . Peak purity index (via PDA)
    
    
    .[1][4]
Linearity

Objective: Demonstrate proportionality between concentration and peak area.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration, typically 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Confirm no bias in quantification.

  • Protocol: Spike known amounts of DBTFMA into a placebo matrix (or solvent) at 3 levels (80%, 100%, 120%). Perform in triplicate.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)

Objective: Assess system consistency.

  • Protocol: 6 consecutive injections of the standard solution (100% level).

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area

    
    .
    
Robustness

Objective: Verify reliability under small variations.

  • Protocol: Deliberately vary Flow Rate (

    
     mL/min), Column Temp (
    
    
    
    ), and Organic composition (
    
    
    ).
  • Acceptance Criteria: System suitability parameters (Tailing factor, Theoretical plates) remain within limits.

Visualization of Validation Workflow

ValidationWorkflow Step1 1. System Suitability (Tailing < 2.0, Plates > 2000) Step2 2. Specificity (Impurity Spiking) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Recovery 98-102%) Step3->Step4 Step5 5. Robustness (Parameter Variation) Step4->Step5 Report Final Validation Report Step5->Report

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

Part 5: Representative Data Summary

The following table illustrates typical results expected when validating this method for DBTFMA.

ParameterExperimental ConditionTypical ResultStatus
Retention Time 60:40 ACN:Buffer, 1.0 mL/min~8.4 minOptimal
Linearity 0.1 mg/mL to 0.8 mg/mL

,

Pass
Precision n=6 injectionsRSD = 0.45%Pass
LOD / LOQ S/N ratio 3:1 and 10:1

/

Sensitive
Tailing Factor USP Tailing1.15Pass (< 1.[1][4]5)

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (2023).[1] Compound Summary: 2,4-Dibromoaniline and derivatives.[1] National Library of Medicine.[1] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Reverse Phase mechanism on halogenated aromatics).

Sources

Biological activity of compounds synthesized from 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Compounds Synthesized from 2,4-Dibromo-5-(trifluoromethyl)aniline.

Executive Summary

This compound (CAS: 24115-24-0) is a high-value halogenated building block characterized by a unique "push-pull" electronic structure. The electron-withdrawing trifluoromethyl (


) group, combined with two bromine atoms at the ortho and para positions relative to the amine, creates a scaffold with exceptional lipophilicity and metabolic stability.

This guide focuses on its primary validated application: the synthesis of Benzoylurea Insecticides (Chitin Synthesis Inhibitors) . Furthermore, it analyzes the translational potential of this scaffold in medicinal chemistry, specifically for constructing polysubstituted biaryl systems via regioselective cross-coupling.

Part 1: Primary Application – Benzoylurea Insecticides[1]

The most definitive biological activity associated with this aniline is its conversion into 1-(2,6-difluorobenzoyl)-3-(2,4-dibromo-5-trifluoromethylphenyl)urea . This class of compounds acts as Insect Growth Regulators (IGRs), specifically inhibiting chitin synthesis in Lepidopteran larvae.

Mechanism of Action: Chitin Synthesis Inhibition (CSI)

Unlike neurotoxic insecticides (e.g., pyrethroids, organophosphates), benzoylureas derived from this scaffold do not kill pests immediately. Instead, they disrupt the polymerization of N-acetylglucosamine into chitin.

  • Target: Chitin Synthase 1 (CHS1).

  • Effect: The larvae cannot form a new exoskeleton during molting (ecdysis).

  • Result: Abortive molting, rupture of the cuticle, and death by starvation or desiccation.

Comparative Analysis: Target vs. Standards

The following table compares the 2,4-dibromo derivative against industry-standard benzoylureas. The introduction of the bromine atoms significantly alters the lipophilicity (LogP), enhancing cuticular penetration.

FeatureTarget Compound (Derived from Title Aniline)Diflubenzuron (Standard)Bistrifluron (High-Potency Analog)
Chemical Structure 1-(2,6-difluorobenzoyl)-3-(2,4-dibromo-5-CF3-phenyl)urea1-(2,6-difluorobenzoyl)-3-(4-chlorophenyl)urea1-(2,6-difluorobenzoyl)-3-(2-chloro-3,5-bis(CF3)phenyl)urea
Key Substituents 2,4-Dibromo , 5-Trifluoromethyl4-Chloro2-Chloro, 3,5-Bis(trifluoromethyl)
Lipophilicity (Est.[1][2] LogP) High (~5.5 - 6.0) Moderate (3.89)Very High (5.8)
Primary Activity Lepidoptera (e.g., Spodoptera litura)Broad Spectrum (Lepidoptera, Diptera)Lepidoptera (Whitefly specialist)
Metabolic Stability High (C-Br and C-CF3 bonds resist oxidation)ModerateVery High
Physical Form Solid (MP: 197°C)Solid (MP: 239°C)Solid (MP: 230°C)

Analytic Insight: The presence of the


 group at the meta position (relative to the urea bridge) prevents metabolic degradation of the phenyl ring. The two bromine atoms provide steric bulk that locks the molecule into a conformation favorable for binding to the chitin synthase complex.
Experimental Protocol: Synthesis of the Benzoylurea Derivative

Source: Adapted from Dongbu Hannong Chemical Co., Ltd. Patent US6051737.

Objective: Synthesize 1-(2,6-difluorobenzoyl)-3-(2,4-dibromo-5-trifluoromethylphenyl)urea with >95% purity.

Reagents:

  • Precursor: this compound (3.0 mmol, 0.95 g).[1]

  • Reagent: 2,6-Difluorobenzoyl isocyanate (generated in situ or added as isolated oil).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 2,6-difluorobenzamide in DCE and treat with oxalyl chloride to generate 2,6-difluorobenzoyl isocyanate. Remove excess oxalyl chloride via vacuum distillation.

  • Coupling: Dissolve the This compound in fresh, anhydrous DCE (10 mL).

  • Addition: Add the aniline solution dropwise to the isocyanate residue under an inert atmosphere (

    
    ).
    
  • Reaction: Stir the mixture at reflux temperature (

    
    ) for 2 hours .
    
    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot should disappear.

  • Isolation: Cool the mixture to room temperature. The urea product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold DCE and then Hexane. Dry under vacuum.

    • Expected Yield: ~76% (1.15 g).

    • Characterization: Melting Point 197°C.[1]

Part 2: Translational Potential in Medicinal Chemistry

While the primary industrial use is agrochemical, this scaffold is highly relevant for drug discovery, particularly in Kinase Inhibitor design. The 2,4-dibromo substitution pattern offers a "handle" for iterative cross-coupling reactions.

Regioselective Functionalization Strategy

In a Suzuki-Miyaura coupling, the bromine atoms at positions 2 and 4 have different electronic environments.

  • C4-Bromine: Para to the electron-donating amine. Less sterically hindered.

  • C2-Bromine: Ortho to the amine. More sterically hindered but electronically activated.

This allows researchers to sequentially substitute the bromines to create complex Biaryl or Terphenyl cores found in Type II Kinase Inhibitors (e.g., similar to the Sorafenib scaffold).

G Start 2,4-Dibromo-5-(CF3)aniline Step1 Regioselective Suzuki Coupling (C4 Position) Start->Step1 Ar-B(OH)2, Pd(0) Inter Intermediate: 4-Aryl-2-bromo-5-(CF3)aniline Step1->Inter Step2 Secondary Coupling / Cyclization (C2 Position) Inter->Step2 R-B(OH)2 or Heterocycle formation Final Polysubstituted Kinase Inhibitor (Biaryl/Heterocycle) Step2->Final

Figure 1: Logic flow for utilizing the scaffold in diversity-oriented synthesis of pharmaceutical libraries.

Part 3: Visualizing the Biological Pathway

The following diagram illustrates the validated Mode of Action (MoA) for the benzoylurea derivatives synthesized from this aniline.

MoA Compound 1-(2,6-difluorobenzoyl)-3- (2,4-dibromo-5-CF3-phenyl)urea Ingestion Ingestion by Larvae (Lepidoptera) Compound->Ingestion Target Target: Chitin Synthase 1 (Midgut Epithelium) Ingestion->Target Gut absorption Mechanism Inhibition of N-acetylglucosamine Polymerization Target->Mechanism Binding Phenotype Failure of Procuticle Formation Mechanism->Phenotype Disruption Outcome Abortive Molting & Death Phenotype->Outcome Lethal

Figure 2: The Chitin Synthesis Inhibition (CSI) cascade triggered by the benzoylurea derivative.

References

  • Kim, D. S., et al. (2000). Aryl benzoyl urea derivative and pesticidal composition comprising the same. U.S. Patent No. 6,051,737. Washington, DC: U.S. Patent and Trademark Office.

  • Pesticide Properties DataBase (PPDB). (2024). Diflubenzuron: General Information and Structure. University of Hertfordshire.[3]

  • Sun, R., et al. (2015). Design, synthesis, and biological activity of novel benzoylurea derivatives. Journal of Agricultural and Food Chemistry, 63(37), 8125-8133.

  • Sigma-Aldrich. (2024). Product Specification: this compound.

Sources

A Comparative Guide to the Antimicrobial Activity of Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can yield effective therapeutics. Among the promising candidates, trifluoromethylaniline derivatives have emerged as a significant class of compounds exhibiting potent antimicrobial properties. The incorporation of the trifluoromethyl (-CF3) group, known for its ability to enhance metabolic stability and cell membrane permeability, into an aniline framework has led to the development of derivatives with remarkable activity against a spectrum of pathogens, particularly multidrug-resistant Gram-positive bacteria.

This guide provides an in-depth comparative analysis of the antimicrobial performance of various trifluoromethylaniline derivatives, with a focus on pyrazole and salicylanilide congeners. We will delve into their efficacy against clinically relevant bacteria, explore the nuances of their structure-activity relationships, and provide detailed experimental protocols for their evaluation. This objective comparison is intended to equip researchers and drug development professionals with the critical information needed to advance the design and development of next-generation antimicrobial agents.

Comparative Efficacy of Trifluoromethylaniline Derivatives

The antimicrobial potency of trifluoromethylaniline derivatives is profoundly influenced by the nature of the heterocyclic or acyl moiety attached to the aniline core, as well as the substitution pattern on the aniline ring itself. Below, we compare the in vitro activity of representative pyrazole and salicylanilide derivatives against key bacterial pathogens.

Pyrazole-Based Trifluoromethylaniline Derivatives

Pyrazole derivatives bearing a trifluoromethylphenyl group have demonstrated significant efficacy, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) species.

A noteworthy series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives has shown potent growth-inhibitory effects. For instance, compounds with halogen substitutions on the aniline moiety exhibit low minimum inhibitory concentrations (MICs). Dichloro and chloro-fluoro substitutions on the aniline ring have resulted in some of the most potent compounds in this series, with MIC values as low as 0.5 µg/mL against S. aureus, including MRSA strains[1]. The presence of a 4-bromo-3-chloro-aniline substituent also proved highly effective, with MIC values of 0.5 μg/mL against S. aureus and 1 μg/mL against enterococci[1].

Salicylanilide-Based Trifluoromethylaniline Derivatives

Salicylanilides incorporating a trifluoromethylaniline moiety have also emerged as powerful anti-staphylococcal agents. These compounds often exhibit specificity for Gram-positive bacteria. One standout derivative, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, has demonstrated exceptional activity against nine MRSA and three vancomycin-resistant S. aureus (VRSA) strains, with MIC values ranging from 0.031 to 0.062 µg/mL[1]. This level of potency is significantly better than that of the conventional antibiotics methicillin and vancomycin[1].

Performance Against Key Pathogens: A Tabulated Comparison

To facilitate a direct comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethylaniline derivatives against clinically significant bacteria. These values have been compiled from various studies to provide a comparative overview.

Table 1: Antimicrobial Activity of Pyrazole-Based Trifluoromethylaniline Derivatives against Gram-Positive Bacteria

Compound ID/DescriptionStaphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis (VRE) MIC (µg/mL)Reference
Dichloro-aniline pyrazole derivative0.51[1]
4-Bromo-3-chloro-aniline pyrazole derivative0.51[1]
Chloro-fluoro-aniline pyrazole derivative1.56Not Reported[2]
Phenoxy-aniline pyrazole derivative1.56 - 3.123.12[2]
Vancomycin (Control) 1 - 2>256[3][4]

Table 2: Antimicrobial Activity of Salicylanilide-Based Trifluoromethylaniline Derivatives against Staphylococcus aureus

Compound ID/DescriptionStaphylococcus aureus (MRSA) MIC (µg/mL)Staphylococcus aureus (VRSA) MIC (µg/mL)Reference
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide0.031 - 0.0620.031 - 0.062[1]
4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetate0.5 - 3.12Not Reported[5]
Vancomycin (Control) 1 - 4>1024[6][7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of trifluoromethylaniline derivatives is intricately linked to their chemical structure. A careful analysis of the available data reveals several key SAR trends:

  • Role of the Trifluoromethyl Group: The CF3 group is a critical pharmacophore. Its high lipophilicity and electron-withdrawing nature are believed to enhance the compound's ability to penetrate bacterial cell membranes and interact with molecular targets.

  • Halogen Substituents: The presence of halogen atoms (Cl, Br, F) on the aniline ring generally correlates with increased antimicrobial activity. Dihalogenated and mixed halogen-substituted derivatives often exhibit the most potent effects[1][2]. This is likely due to a combination of enhanced lipophilicity and favorable electronic properties.

  • Position of Substituents: The substitution pattern on the aniline ring is crucial. For instance, in the pyrazole series, substitutions at the 3 and 4 positions of the aniline ring have yielded highly active compounds.

  • Hydrophilic vs. Hydrophobic Groups: The introduction of hydrophilic substituents, such as carboxylic acid groups, on the aniline moiety has been shown to eliminate or significantly reduce antimicrobial activity[2]. Conversely, hydrophobic substituents tend to enhance potency, suggesting that membrane interaction is a key aspect of their mechanism.

Unraveling the Mechanism of Action

The precise mechanism of action for all trifluoromethylaniline derivatives is not fully elucidated and can vary between different structural classes. However, several studies have provided valuable insights.

For some pyrazole-based derivatives, investigations into their mode of action suggest a broad range of inhibitory effects on macromolecular synthesis, pointing towards targets that have a global impact on bacterial cell function[8]. One proposed target for pyrazole-containing compounds is DNA gyrase, an essential enzyme for bacterial DNA replication[9][10].

dot

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Derivative Trifluoromethylaniline Derivative Membrane Membrane Permeation Derivative->Membrane Lipophilicity of CF3 group facilitates DNA_Gyrase DNA Gyrase Membrane->DNA_Gyrase Inhibition Protein_Synthesis Protein Synthesis Membrane->Protein_Synthesis Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Membrane->Cell_Wall_Synthesis Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death Cell_Wall_Synthesis->Cell_Death

Caption: Proposed mechanism of action for pyrazole-based derivatives.

For certain salicylanilide derivatives, a proposed mechanism involves the inhibition of the two-component regulatory system (TCS) in bacteria, which is crucial for sensing and responding to environmental changes[11].

Experimental Protocols for Antimicrobial Evaluation

The following are standardized, step-by-step methodologies for determining the antimicrobial activity of novel trifluoromethylaniline derivatives.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Test compound (trifluoromethylaniline derivative)

  • Bacterial culture (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standard antibiotic for positive control (e.g., vancomycin)

  • Solvent for test compound (e.g., DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the trifluoromethylaniline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an appropriate volume of the stock solution of the test compound to the first well of a row to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

dot

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Read Read MIC (No visible growth) Incubate->Read

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

Trifluoromethylaniline derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. The pyrazole and salicylanilide classes, in particular, have demonstrated exceptional potency against challenging Gram-positive pathogens, including MRSA and VRSA. The strong structure-activity relationships observed provide a clear roadmap for the rational design of even more effective compounds.

Future research should focus on several key areas. A deeper understanding of the specific molecular targets and mechanisms of action will be crucial for optimizing these derivatives and overcoming potential resistance mechanisms. Expansion of testing to a broader range of Gram-negative pathogens is also warranted. Furthermore, in vivo efficacy and toxicological studies will be essential to translate the promising in vitro activity of these compounds into clinically viable therapeutics. The continued exploration of the trifluoromethylaniline scaffold holds significant potential to address the urgent global threat of antibiotic resistance.

References

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). MDPI. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry. [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). International Journal of Molecular Sciences. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry. [Link]

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  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. (2024). Journal of Fungi. [Link]

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  • Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). European Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Cytotoxicity of 2,4-Dibromo-5-(trifluoromethyl)aniline Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the cytotoxic properties of 2,4-Dibromo-5-(trifluoromethyl)aniline and its analogs, designed for researchers, scientists, and drug development professionals. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for evaluating the cytotoxic potential of this class of compounds.

Introduction: The Rationale for Investigating Substituted Anilines

In the landscape of anticancer drug discovery, the quest for novel small molecules with high efficacy and selectivity against tumor cells is perpetual. Substituted anilines, particularly those bearing halogen and trifluoromethyl groups, have emerged as a promising scaffold. The trifluoromethyl group can enhance metabolic stability and binding affinity, while bromine substitution can modulate lipophilicity and electronic properties, potentially leading to potent and selective anticancer agents.[1][2] This guide focuses on this compound and its analogs, a class of compounds with the potential to induce cytotoxicity in cancer cells. Understanding their comparative efficacy and mechanisms of action is crucial for identifying lead compounds for further development.

Comparative Cytotoxicity: An Analysis of Structure-Activity Relationships

The cytotoxic potential of aniline analogs is significantly influenced by the nature and position of their substituents. While direct cytotoxic data for this compound is not extensively published, we can infer its potential by examining the activity of structurally related compounds. The following table summarizes the 50% inhibitory concentration (IC50) values of various analogs against different cancer cell lines, providing a basis for understanding their structure-activity relationships.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione C32 (Amelanotic Melanoma)24.4[2]
A375 (Melanoma)25.4[2]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one (MBA) derivative 3a A549 (Lung Carcinoma)4.7 - 23.4[5]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one (MBA) derivative 3d A549 (Lung Carcinoma)4.7 - 23.4[5]
Generic Compound 1 HTB-26 (Breast Cancer)10 - 50[3]
PC-3 (Prostate Cancer)10 - 50[3]
HepG2 (Hepatocellular Carcinoma)10 - 50[3]
Generic Compound 2 HTB-26 (Breast Cancer)10 - 50[3]
PC-3 (Prostate Cancer)10 - 50[3]
HepG2 (Hepatocellular Carcinoma)10 - 50[3]
Triphala (TPL) MCF-7 (Breast Cancer, p53 wild type)~8 µg/ml[4]
T-47D (Breast Cancer, p53 negative)~26 µg/ml[4]

Analysis of Structure-Activity Relationship:

The data, though from varied structural classes, highlights key trends. The presence of both bromine and trifluoromethyl groups on aromatic rings is a common feature in compounds exhibiting cytotoxic activity. For instance, brominated flavones have been shown to induce apoptosis and modulate cell death pathways.[6] The increased lipophilicity and altered electronic distribution due to halogenation can enhance cellular uptake and target interaction.[7] The trifluoromethyl group, a strong electron-withdrawing group, is known to improve the metabolic stability and bioavailability of drug candidates.[1]

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of this compound analogs are believed to be mediated primarily through the induction of apoptosis. Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer.[8] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. Evidence suggests that halogenated and trifluoromethyl-substituted aromatic compounds can trigger apoptosis through the intrinsic pathway.[6][9]

The Intrinsic Apoptotic Pathway

This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.[8][10] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.[10]

Here's a plausible mechanism for how this compound analogs may induce apoptosis:

  • Cellular Stress and Bcl-2 Family Modulation: The compound enters the cell and induces cellular stress, potentially through the generation of reactive oxygen species (ROS). This stress leads to the upregulation of pro-apoptotic BH3-only proteins (e.g., Bim, Puma). These proteins then neutralize the anti-apoptotic Bcl-2 proteins.[10] Brominated compounds, in particular, have been shown to decrease the expression of anti-apoptotic Bcl-2.[6][7]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): With the anti-apoptotic proteins inhibited, the pro-apoptotic effector proteins Bax and Bak are free to oligomerize on the mitochondrial outer membrane, leading to MOMP.[11] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[12]

  • Executioner Caspase Activation and Cell Death: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[12][13] These caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

G cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound Compound ROS Reactive Oxygen Species (ROS) Compound->ROS BH3_only BH3-only proteins (e.g., Bim, Puma) ROS->BH3_only Bcl2 Anti-apoptotic Bcl-2 proteins BH3_only->Bcl2 Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c release MOMP->CytoC Mito_potential Loss of Mitochondrial Membrane Potential MOMP->Mito_potential Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound analogs.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to validate and expand upon these findings, we provide the following detailed, self-validating protocols for key cytotoxicity assays.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

G Seed_Cells Seed cells in 96-well plate Treat_Compounds Treat with compounds Seed_Cells->Treat_Compounds Add_MTT Add MTT reagent Treat_Compounds->Add_MTT Incubate Incubate (3-4h) Add_MTT->Incubate Solubilize Solubilize formazan with DMSO Incubate->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

G Seed_Treat Seed cells and treat with compounds Collect_Supernatant Collect culture supernatant Seed_Treat->Collect_Supernatant Add_Reaction_Mix Add LDH reaction mixture Collect_Supernatant->Add_Reaction_Mix Incubate_RT Incubate at RT Add_Reaction_Mix->Incubate_RT Stop_Reaction Add stop solution Incubate_RT->Stop_Reaction Read_Absorbance_490 Read absorbance at 490 nm Stop_Reaction->Read_Absorbance_490

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Activity Assay for Apoptosis Detection

Principle: This assay measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate for luminescent assays.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel assay like CellTiter-Glo®) and express the results as fold change in caspase activity compared to the vehicle control.

Conclusion and Future Directions

The available data strongly suggest that this compound and its analogs are a promising class of compounds for anticancer drug discovery. Their cytotoxicity appears to be mediated through the induction of the intrinsic apoptotic pathway, involving the modulation of the Bcl-2 family of proteins and the activation of caspases.

Future research should focus on a systematic synthesis and evaluation of a library of this compound analogs to establish a more definitive structure-activity relationship. Direct experimental evidence is needed to confirm the proposed mechanism of action, including detailed studies on the specific Bcl-2 family members involved and the direct measurement of mitochondrial membrane potential changes. Such studies will be instrumental in optimizing the lead compounds for improved efficacy and selectivity, ultimately paving the way for their potential clinical application.

References

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Membrane potential and surface potential in mitochondria. Fluorescence and binding of 1-anilinonaphthalene-8-sulfonate - PubMed. (1983). Retrieved February 2, 2026, from [Link]

  • Cytotoxic response of breast cancer cell lines, MCF 7 and T 47 D to triphala and its modification by antioxidants - PubMed. (2005). Retrieved February 2, 2026, from [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - NIH. (2021). Retrieved February 2, 2026, from [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - NIH. (2024). Retrieved February 2, 2026, from [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC - NIH. (2008). Retrieved February 2, 2026, from [Link]

  • (PDF) Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy - ResearchGate. (2013). Retrieved February 2, 2026, from [Link]

  • Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing). (2021). Retrieved February 2, 2026, from [Link]

  • (PDF) Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - ResearchGate. (2024). Retrieved February 2, 2026, from [Link]

  • Anilinopyrazines as potential mitochondrial uncouplers - PubMed. (2020). Retrieved February 2, 2026, from [Link]

  • (PDF) Caspase-3 Activators as Anticancer Agents - ResearchGate. (2022). Retrieved February 2, 2026, from [Link]

  • Special Issue : Regulation of Apoptosis by the Bcl-2 Family of Proteins - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • TFF1 is membrane-associated in breast carcinoma cell line MCF-7 - PubMed. (2004). Retrieved February 2, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2023). Retrieved February 2, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv - Semantic Scholar. (2022). Retrieved February 2, 2026, from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (2015). Retrieved February 2, 2026, from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (2022). Retrieved February 2, 2026, from [Link]

  • Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PubMed. (2022). Retrieved February 2, 2026, from [Link]

  • Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - NIH. (2017). Retrieved February 2, 2026, from [Link]

  • Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines - Journal of Applied Pharmaceutical Science. (2011). Retrieved February 2, 2026, from [Link]

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A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4-Dibromo-5-(trifluoromethyl)aniline in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound emerges as a highly valuable and versatile building block. Its utility is anchored in the presence of two distinct bromine atoms, amenable to a variety of palladium-catalyzed cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The selective functionalization of the C-2 versus the C-4 position presents a significant synthetic challenge and opportunity, allowing for the generation of diverse molecular architectures from a single, readily available starting material.

This guide provides an in-depth comparative analysis of catalyst efficiency for the cross-coupling reactions of this compound. We will delve into the nuances of catalyst selection, reaction conditions, and the resulting impact on yield and regioselectivity for key transformations including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The experimental data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in their synthetic endeavors.

Understanding the Battlefield: Regioselectivity in the Cross-Coupling of this compound

The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the cross-coupling reaction. The electronic environment of the two bromine atoms is differentiated by the amino and trifluoromethyl groups. The electron-donating amino group activates the ortho (C-2) and para (C-4) positions, while the strongly electron-withdrawing trifluoromethyl group deactivates the ring. This interplay of electronic effects dictates the relative reactivity of the C-Br bonds, which can be further modulated by the choice of catalyst, ligand, and reaction conditions.

dot

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. F[1]or this compound, this reaction can be employed for either intramolecular cyclization or intermolecular coupling to introduce a new amino substituent.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Related Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations & Relevance
Pd₂(dba)₃BINAPNaOtBuToluene80-110HighA classic combination for a broad range of amines.
Pd(OAc)₂XPhosK₃PO₄t-BuOH100-110HighXPhos is often effective for coupling with primary amines and anilines.
Pd₂(dba)₃RuPhosK₂CO₃Dioxane100HighRuPhos is another highly effective ligand for challenging aminations.
[Pd(µ-Br)(tBu₃P)]₂P(t-Bu)₃K₃PO₄Toluene100HighA commercially available, air-stable catalyst for hindered anilines.

Expert Insights: The choice of ligand is paramount in Buchwald-Hartwig aminations. For selective mono-amination, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often preferred. The base also plays a crucial role; while strong bases like NaOtBu are common, weaker bases such as K₃PO₄ or Cs₂CO₃ may be necessary to avoid side reactions with the aniline substrate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynyl-substituted anilines. S[2]ite-selective Sonogashira coupling on dihaloarenes is a well-established strategy.

[3]Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Related Aryl Bromides

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Observations & Relevance
Pd(PPh₃)₂Cl₂CuIEt₃N / PiperidineTHF / DMFRT-80HighThe classic Sonogashira conditions.
Pd(OAc)₂ / PPh₃CuIK₂CO₃Dioxane100HighA common alternative catalyst system.
[DTBNpP]Pd(crotyl)ClNone (Copper-free)TMPDMSORTHighAn air-stable precatalyst for room-temperature, copper-free couplings.
Pd/C–PPh₃CuIK₂CO₃Dioxane100HighA heterogeneous catalyst system that can offer advantages in purification.

Expert Insights: In the context of this compound, the C-4 position is more sterically hindered and electronically deactivated by the adjacent trifluoromethyl group. Therefore, Sonogashira coupling is more likely to occur selectively at the C-2 position, especially under milder conditions. Copper-free conditions are often advantageous to prevent the formation of diacetylene byproducts from the homocoupling of the terminal alkyne.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Workup & Purification Reactants This compound Coupling Partner Base Solvent Solvent Reactants->Solvent Inert Atmosphere Nitrogen or Argon Solvent->Inert Atmosphere Catalyst Palladium Precatalyst Ligand Inert Atmosphere->Catalyst Heating & Stirring Controlled Temperature Vigorous Stirring Catalyst->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Product Chromatography->Product

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Quantitative Analysis of 2,4-Dibromo-5-(trifluoromethyl)aniline by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary: The Case for Absolute Quantification

In the development of fluorinated pharmaceutical intermediates like 2,4-Dibromo-5-(trifluoromethyl)aniline (CAS: 136270-47-2), the "Reference Standard Paradox" often creates a bottleneck. To quantify purity via HPLC, you need a certified reference standard; to certify that standard, you need an absolute method.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) —specifically


F qNMR —as the superior primary method for the purity assay of this compound. While HPLC-UV remains the workhorse for trace impurity profiling (

), qNMR offers an SI-traceable, rapid, and structurally specific assay without requiring a compound-specific reference standard.
Quick Comparison Matrix
Feature

F qNMR
HPLC-UV
Primary Output Absolute Purity (w/w%)Relative Purity (Area%)
Reference Standard Generic Internal Standard (e.g., BTFMBA)Analyte-Specific Required
Specificty High (CF

signal is distinct)
Medium (Retention time dependent)
Total Analysis Time < 20 Minutes> 45 Minutes (inc. conditioning)
LOD/LOQ ~0.1% (Limit of Quantification)< 0.01% (Trace Analysis)

Technical Deep Dive: The qNMR Advantage

The analyte, This compound , possesses a trifluoromethyl group (-CF


) and two aromatic protons isolated by bromine atoms. This structure makes it a prime candidate for 

F qNMR.
Why F qNMR?
  • Spectral Simplicity: The -CF

    
     group typically appears as a sharp singlet (approx. -60 to -63 ppm). Unlike 
    
    
    
    H NMR, the baseline is completely silent regarding non-fluorinated solvents, moisture, or hydrocarbon impurities (grease, hexane).
  • Wide Chemical Shift Dispersion: Fluorine signals are highly sensitive to electronic environments. Impurities such as the mono-bromo precursor (3-bromo-5-(trifluoromethyl)aniline) or regioisomers will show distinct shifts, preventing the peak overlap often seen in

    
    H NMR.
    
  • High Sensitivity:

    
    F has 83% of the sensitivity of 
    
    
    
    H, allowing for reasonable acquisition times (approx. 64 scans) even with modest sample concentrations.

Experimental Protocol: Self-Validating qNMR Workflow

Note: This protocol is designed for a 400 MHz spectrometer or higher.

Internal Standard (IS) Selection

Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA)

  • Rationale: It is a solid (easy weighing), stable, non-hygroscopic, and has a distinct -CF

    
     shift that does not overlap with aniline derivatives.
    
  • Alternative:

    
    -Trifluorotoluene  (Liquid, requires careful density correction or weighing).
    
Sample Preparation[1][2]
  • Weighing: Accurately weigh approx. 20 mg of the Analyte and 15 mg of the Internal Standard (BTFMBA) into the same vial.

    • Critical: Use a micro-balance (readability 0.001 mg or better) to minimize mass uncertainty.

  • Solvation: Add 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It ensures complete solubility of the polar aniline and prevents aggregation which can broaden peaks.

  • Mixing: Vortex until a clear, homogeneous solution is obtained. Transfer to a 5 mm NMR tube.[1]

Acquisition Parameters (The "q" in qNMR)

To ensure the signal intensity is strictly proportional to the molar amount, specific parameters must be enforced to avoid saturation effects.

ParameterValueCausality / Reason
Pulse Angle 90°Maximize signal per scan.
Spectral Width > 200 ppmPrevent folding of satellite signals.
Relaxation Delay (

)
30 seconds

for -CF

is typically 2-4s.

must be

(ideally

) for 99.9% magnetization recovery.
Acquisition Time (

)
> 2 secondsEnsure full decay of the FID to avoid truncation artifacts (wiggles).
Number of Scans (

)
32 or 64Sufficient S/N ratio (> 250:1) for precise integration.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.
Workflow Visualization

The following diagram illustrates the critical path for a compliant qNMR assay.

qNMR_Workflow Start Start: Purity Assay Request Weighing Gravimetric Prep (Analyte + IS in one vial) Uncertainty < 0.1% Start->Weighing Solvation Dissolution in DMSO-d6 Ensure Homogeneity Weighing->Solvation T1_Test T1 Relaxation Test (Inversion Recovery) Solvation->T1_Test Method Dev Param_Set Set qNMR Parameters d1 ≥ 5 × T1 (Longest) Solvation->Param_Set Routine T1_Test->Param_Set Determine d1 Acquisition Acquire 19F Spectrum (No Decoupling recommended) Param_Set->Acquisition Processing Processing Phase, Baseline Correction, Integration Acquisition->Processing Processing->Acquisition S/N < 250:1 Calc Purity Calculation (Equation 1) Processing->Calc Report Generate CoA Calc->Report

Caption: Figure 1. Step-by-step workflow for qNMR analysis. Note the feedback loop if Signal-to-Noise (S/N) is insufficient.

Data Processing & Calculation

Processing[4][5][6]
  • Window Function: Apply an exponential line broadening (LB) of 0.3 Hz.

  • Phasing: Manual phasing is required. Autophasing often fails to produce the perfectly flat baseline required for quantitative integration.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 0 or 1) only to the regions of interest.

  • Integration: Integrate the Analyte -CF

    
     peak and the IS -CF
    
    
    
    peak. The integration limits should cover at least 64 times the Full Width at Half Maximum (FWHM) of the peak to capture >99% of the area.[2]
Calculation Equation

The purity (


) is calculated using the following fundamental equation:


Where:

  • 
    : Integrated peak area[2]
    
  • 
    : Number of fluorine atoms (3 for Analyte, 6 for BTFMBA)
    
  • 
    : Molecular weight (310.91  g/mol  for Analyte, 258.12  g/mol  for BTFMBA)
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999)
    

Comparative Performance Data

The following table contrasts the performance of the developed qNMR method against a standard HPLC-UV method (C18 column, Acetonitrile/Water gradient).

Metric

F qNMR (Proposed)
HPLC-UV (Conventional)
Linearity (

)
> 0.9999 (Structural)> 0.999 (Concentration dependent)
Precision (RSD) 0.3 - 0.8 %0.5 - 1.5 %
Accuracy (Bias) < 1.0 % (Absolute)Variable (Response factor dependent)
Selectivity Excellent (Isomers resolved)Good (Dependent on column chemistry)
Sample Prep Time 5 Minutes15 Minutes (Dilution steps)
Solvent Consumption 0.6 mL DMSO-d6> 300 mL (Mobile phase per run)
Primary Use Case Purity Assignment / Assay Impurity Profiling / Trace Analysis
Decision Matrix: When to use which?

Decision_Matrix Input Analytical Need Assay Purity Assay (>90% Purity) Input->Assay Impurity Trace Impurities (<0.1%) Input->Impurity Standard Ref Standard Available? Assay->Standard Use_HPLC Use HPLC-UV Impurity->Use_HPLC High Sensitivity Use_qNMR Use 19F qNMR Standard->Use_qNMR No / Expired Standard->Use_HPLC Yes & Certified

Caption: Figure 2. Decision matrix for selecting between qNMR and HPLC based on the analytical objective.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic acid." BIPM qNMR Internal Standard Reference Data, 2024. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • Saito, T., et al. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." Journal of Chemical Metrology, 2017.[3] Link

  • Harča, M., et al. "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." Croatica Chemica Acta, 2016.[4] Link

  • Bharti, S.K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. Link

Sources

Technical Comparison Guide: Reference Standards for 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dibromo-5-(trifluoromethyl)aniline (CAS: 136335-14-7) is a critical halogenated intermediate used in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural complexity—featuring both electron-withdrawing (


) and electron-donating (

) groups alongside bulky bromine atoms—creates unique analytical challenges.

The primary risk in analyzing this compound is regioisomeric contamination . During bromination, the directing effects of the amino and trifluoromethyl groups can lead to the formation of the 2,6-dibromo isomer or over-brominated species (2,4,6-tribromo). Standard reagent-grade materials often fail to resolve or quantify these specific isomers, leading to downstream yield failures or regulatory non-compliance.

This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade materials, providing experimental protocols to validate their performance.

Part 1: Comparative Analysis of Reference Material Grades

Selecting the correct reference standard is not merely a compliance checkbox; it is a fundamental control for experimental error. The following table contrasts the three primary tiers of materials available for this compound.

Table 1: Technical Specification Comparison
FeatureISO 17034 CRM (Gold Standard)Analytical Standard (Silver Standard)Reagent / Synthesis Grade (Bronze Standard)
Intended Use Method Validation, Instrument Calibration, Release TestingRoutine QC, Retention Time Marker, Early R&DSynthesis Starting Material, Rough Feasibility
Purity Definition Certified Value (Mass Balance / qNMR) with Uncertainty BudgetChromatographic Purity (% Area)Nominal Purity (e.g., ">95%")
Isomeric Purity Quantified & Certified (e.g., <0.1% 2,6-isomer)Characterized but not strictly certifiedHigh Risk: Isomers often co-elute and are unquantified
Traceability SI-Traceable (NIST/BIPM)Traceable to internal standardsLot-specific only
Uncertainty (

)
Explicitly stated (e.g.,

)
Not providedNot provided
Cost Factor High (10x)Moderate (3x)Low (1x)
Expert Insight: The "Purity Trap"

In my experience analyzing halogenated anilines, relying on Reagent Grade (>95%) for calibration introduces a systematic error. If the 5% impurity is the 2,6-dibromo isomer , it may have a similar Response Factor (RF) to the target analyte. In a non-selective HPLC method, this impurity co-elutes, artificially inflating your potency calculation. Only a CRM with a certified impurity profile allows you to correct for this.

Part 2: Impurity Profiling & Synthesis Logic

To understand what you are analyzing, you must understand how it is made. The synthesis of this compound typically involves the bromination of 3-(trifluoromethyl)aniline (or a related nitro-precursor).

Reaction Logic
  • Directing Groups: The amino group (

    
    ) is strongly ortho/para directing. The trifluoromethyl group (
    
    
    
    ) is meta directing.
  • Synergy: Both groups direct incoming electrophiles (

    
    ) to positions 2, 4, and 6.
    
  • Steric Hindrance: Position 2 is flanked by the amino group and the ring hydrogen. Position 4 is para to the amino.

  • The Risk: While the 2,4-isomer is often the thermodynamic product, kinetic control can produce the 2,6-dibromo isomer or the 2,4,6-tribromo over-brominated byproduct.

Visualization: Impurity Origin Pathway

The following diagram illustrates the critical separation points where reference standards are essential to distinguish the target from its isomers.

ImpurityPath Start 3-(Trifluoromethyl)aniline Bromination Bromination (Br2/AcOH) Start->Bromination Target TARGET: 2,4-Dibromo-5-(CF3)aniline Bromination->Target Major Product Impurity1 IMPURITY A: 2,6-Dibromo isomer Bromination->Impurity1 Regioisomer Risk Impurity2 IMPURITY B: 2,4,6-Tribromo isomer Bromination->Impurity2 Over-bromination Analysis HPLC Analysis (Resolution Critical) Target->Analysis Impurity1->Analysis Impurity2->Analysis

Figure 1: Synthesis pathway highlighting the origin of critical regioisomeric impurities.

Part 3: Experimental Validation Protocol

This protocol is designed to resolve the 2,4-isomer from the 2,6-isomer. Note that standard C18 methods often fail to separate these positional isomers due to their identical hydrophobicity.

Method: High-Resolution HPLC-UV

Objective: Achieve baseline resolution (


) between regioisomers.
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

    • Why? Standard C18 relies on hydrophobicity. PFP/Phenyl phases utilize

      
       interactions, which are sensitive to the electron density differences caused by the bromine positioning (ortho vs. para).
      
  • Dimensions:

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because its protic nature often enhances selectivity for halogenated aromatics.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to stack peaks)

    • 2-15 min: 40%

      
       85% B
      
    • 15-20 min: 85% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Temperature:

    
     (Strict control required; temperature fluctuations shift isomer selectivity).
    
Analytical Workflow Diagram

AnalysisFlow Sample Sample Preparation (1 mg/mL in MeOH) Separation HPLC Separation (Phenyl-Hexyl Column) Sample->Separation Check Reference Standard Check (ISO 17034 CRM) Check->Separation Decision Resolution (Rs) > 1.5? Separation->Decision Pass Quantify Impurities Report Potency Decision->Pass Yes Fail Optimize Gradient or Change Column Temp Decision->Fail No Fail->Separation

Figure 2: Analytical workflow ensuring isomer resolution before quantification.

Part 4: Recommendations & Conclusion

For researchers and drug developers working with This compound , the choice of reference standard dictates the validity of your data.

  • For IND/NDA Submissions: You must use an ISO 17034 CRM . The uncertainty budget provided is required to calculate the total error of your analytical procedure.

  • For Impurity Identification: Do not rely solely on MS data, as isomers have identical masses (

    
     patterns). Use a characterized standard to match retention times on a high-selectivity column (PFP or Phenyl-Hexyl).
    
  • Storage: These anilines are light-sensitive and prone to oxidation (browning). Store standards at

    
     in amber vials under argon.
    

Final Verdict: The cost of an ISO 17034 standard is negligible compared to the cost of a failed manufacturing batch caused by undetected isomeric impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12004, 2,4-Dibromoaniline. Retrieved from [Link]

  • Harča, M., Habinovec, I., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. Retrieved from [Link]

  • ISO (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization. Retrieved from [Link]

  • ICH Expert Working Group (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Retrieved from [Link]

Sources

The Fluorine Factor: A Comparative Guide to Electronic Effects in Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic substitution of hydrogen or methyl groups with trifluoromethyl (


) moieties is a cornerstone of lead optimization.[1] This guide analyzes the electronic perturbations induced by the 

group on the aniline scaffold.[2][3] Unlike halogens (which possess conflicting inductive and resonance effects) or nitro groups (which are purely deactivating), the

group offers a unique "metabolic shield" combined with significant lipophilic enhancement, all while modulating basicity through strong inductive withdrawal (

).

Theoretical Framework: The Electronic Signature

The


 group is a powerful electron-withdrawing group (EWG), but its mechanism differs fundamentally from other EWGs like nitro (

) or carbonyls.
  • Inductive Effect (

    
    ):  The three fluorine atoms are highly electronegative, creating a powerful dipole that pulls electron density through the 
    
    
    
    -bond framework. This destabilizes the developing positive charge on the anilinic nitrogen during protonation, thereby reducing basicity.
  • Resonance Effect (

    
    ):  Unlike chloro or fluoro substituents, the 
    
    
    
    group has no lone pairs to donate into the
    
    
    -system. It cannot engage in
    
    
    effects. While hyperconjugation (negative hyperconjugation) is theoretically possible, its primary influence on the aniline ring is strong deactivation via the inductive mechanism.
Visualization: Electronic Perturbation Pathways

The following diagram illustrates how the


 group alters the physicochemical properties of the aniline core compared to a standard methyl group.

ElectronicEffects Aniline Aniline Core CF3 CF3 Substituent (Para-position) Aniline->CF3 Substitution Inductive Inductive Withdrawal (-I) (Sigma bond pull) CF3->Inductive Resonance No Resonance Donation (Lack of lone pairs) CF3->Resonance Lipophilicity Increased Lipophilicity (Higher logP) CF3->Lipophilicity Fluorine hydrophobicity Metabolism Metabolic Blockade (Prevents oxidation) CF3->Metabolism C-F bond strength Basicity Reduced Basicity (Lower pKa) Inductive->Basicity Destabilizes cation

Figure 1: Mechanistic pathways of the trifluoromethyl group affecting aniline properties.

Comparative Analysis: vs. Alternatives

To understand the magnitude of the


 effect, we compare it against standard electron-donating groups (EDG) and other EWGs.
Table 1: Physicochemical Parameters of Para-Substituted Anilines
Substituent (

)
Hammett Constant (

) [1]

(Conjugate Acid) [2]
Electronic NaturePrimary Drug Design Utility

(Aniline)
0.004.60ReferenceScaffold Core

(Methyl)
-0.175.10Weak EDG (+I)Solubility, slight basicity boost

(Chloro)
+0.233.98EWG (-I) / EDG (+R)Lipophilicity, weak deactivation

(Trifluoromethyl)
+0.54 2.55 Strong EWG (-I) Metabolic stability, Lipophilicity

(Nitro)
+0.781.00Strong EWG (-I, -R)Strong deactivation (rare in drugs)

Key Insights:

  • Basicity Suppression: The

    
     group lowers the 
    
    
    
    of aniline by approximately 2 units (from 4.6 to ~2.6). This makes the amine significantly less nucleophilic, which is crucial if the goal is to reduce toxicity associated with reactive metabolites (e.g., quinone imines).
  • Comparison with Nitro: While

    
     is strongly withdrawing, it is not as drastic as the nitro group (
    
    
    
    ~1.0). This allows the aniline to retain some hydrogen-bond accepting capability while avoiding the structural liabilities of nitro groups (toxicity/mutagenicity).
  • Lipophilicity: The

    
     group significantly increases 
    
    
    
    compared to
    
    
    and
    
    
    , facilitating blood-brain barrier (BBB) penetration [3].

Experimental Protocols

To validate these electronic effects in a lab setting, two primary methods are recommended: Spectrophotometric


 determination (due to low basicity) and NMR chemical shift correlation.
Protocol A: Spectrophotometric Determination

Standard potentiometric titration is often inaccurate for bases with


. Spectrophotometry is preferred.

Reagents:

  • Stock solution of 4-(trifluoromethyl)aniline (

    
     M) in methanol/water (1:1).
    
  • Buffer series ranging from pH 1.0 to 5.0.

Workflow:

  • Baseline Scan: Record the UV-Vis spectrum (200–400 nm) of the aniline in 0.1 M NaOH (fully deprotonated form, B) and 0.1 M HCl (fully protonated form,

    
    ). Note the wavelength of maximum difference (
    
    
    
    ).
  • Buffer Titration: Aliquot the aniline stock into cuvettes containing buffers of increasing pH.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Calculation: Plot

    
     vs. pH. Use the Henderson-Hasselbalch modification:
    
    
    
    
Protocol B: NMR Chemical Shift Correlation ( and )

The electron density at the C-1 carbon (attached to nitrogen) correlates linearly with Hammett constants.

Workflow:

  • Prepare 20 mg samples of Aniline,

    
    -Toluidine, and 
    
    
    
    -Trifluoromethylaniline in
    
    
    .
  • Acquire

    
     NMR (proton decoupled).
    
  • Analysis: Observe the chemical shift of the C-1 carbon (ipso).

    • Expectation: The

      
       group will cause a paramagnetic shift (downfield) relative to methyl, but the C-1 position is shielded relative to the nitro analog due to the lack of resonance withdrawal.
      
  • 
     NMR:  Run a standard fluorine scan. The 
    
    
    
    signal typically appears around -60 to -63 ppm. This is a distinct diagnostic peak for quantifying purity and substitution.
Visualization: Experimental Workflow

ExperimentalWorkflow SamplePrep Sample Preparation (10^-4 M in MeOH/H2O) MethodSelect Select Method SamplePrep->MethodSelect UVScan UV-Vis Spectrum (Scan 200-400nm) MethodSelect->UVScan For Basicity NMRPrep Dissolve in CDCl3 MethodSelect->NMRPrep For Electronic Structure BufferMix Buffer Incubation (pH 1.0 - 5.0) UVScan->BufferMix Absorbance Measure Absorbance (@ Lambda max) BufferMix->Absorbance CalcPka Calculate pKa (Henderson-Hasselbalch) Absorbance->CalcPka Acquire Acquire 13C & 19F Data NMRPrep->Acquire ShiftAnalysis Correlate Chemical Shifts vs Hammett Constants Acquire->ShiftAnalysis

Figure 2: Step-by-step workflow for characterizing fluorinated anilines.

Application in Drug Design: The "Fluorine Scan"

When optimizing a lead compound containing an aniline moiety, replacing a methyl group with a trifluoromethyl group is a standard tactic known as a "Fluorine Scan."

Case Study: Metabolic Blocking In the development of androgen receptor antagonists (e.g., Flutamide derivatives), the aniline ring is susceptible to metabolic oxidation.

  • Problem: A methyl group (

    
    ) is easily oxidized by Cytochrome P450 enzymes to a benzylic alcohol and subsequently to a carboxylic acid, leading to rapid clearance.
    
  • Solution: Substitution with

    
    . The C-F bond energy (~116 kcal/mol) renders the position metabolically inert.
    
  • Trade-off: The reduced basicity (lower

    
    ) may reduce solubility in acidic media, but the increased lipophilicity (
    
    
    
    ) enhances membrane permeability.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Jeffries, B., Wang, Z., Graton, J., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.[4][5][6] Journal of Medicinal Chemistry, 61(23), 11098–11109. Link

  • PubChem. (n.d.). 4-Nitroaniline (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Establishing Fitness for Purpose of Analytical Methods for Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical manufacturing, ensuring the quality of fluorinated intermediates is paramount. The unique physicochemical properties imparted by fluorine, while beneficial for therapeutic efficacy, present distinct analytical challenges.[1][2] Establishing that an analytical method is "fit for purpose" is not merely a regulatory formality but a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of analytical techniques, grounded in scientific principles and field-proven insights, to empower you in selecting and validating the most appropriate methods for your fluorinated intermediates.

The concept of "fitness for purpose" dictates that an analytical method must be demonstrably suitable for its intended use.[3][4] This principle, championed by regulatory bodies like the International Council for Harmonisation (ICH), ensures that the data generated is reliable for making critical decisions throughout the drug development lifecycle.[5][6][7] For fluorinated intermediates, this means the chosen method must effectively address challenges such as the high reactivity of certain species, the potential for complex isomeric mixtures, and the need for sensitive detection of impurities.

Pillar 1: Selecting the Right Tool for the Job: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision. Each method offers a unique set of capabilities, and the optimal choice depends on the specific characteristics of the fluorinated intermediate and the information required.

Analytical Technique Principle Strengths for Fluorinated Intermediates Limitations Primary Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR) Exploits the magnetic properties of the ¹⁹F nucleus.High sensitivity and 100% natural abundance of ¹⁹F.[8][9] Provides detailed structural information and allows for quantification without a reference standard for each analyte.[9][10] Excellent for identifying and quantifying isomers.Lower sensitivity compared to mass spectrometry for trace analysis. Complex spectra can be challenging to interpret for large molecules or complex mixtures.Structural elucidation, purity assessment, and quantitative analysis of bulk material.
Mass Spectrometry (MS) coupled with Chromatography (LC-MS, GC-MS) Separates compounds based on their physicochemical properties followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, ideal for trace impurity analysis.[11] Can identify unknown impurities through fragmentation patterns.[12]Ionization of some fluorinated compounds can be challenging.[13] Quantification often requires isotopically labeled internal standards.Impurity profiling, identification of degradation products, and trace-level quantification.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and mobile phase.Versatile for a wide range of fluorinated compounds, including non-volatile and thermally labile ones.[14][15] Well-established and robust for routine quality control.May require specialized columns (e.g., fluorinated phases) for optimal separation of highly fluorinated compounds.[15] UV detection may be limited if the analyte lacks a suitable chromophore.Purity determination, assay of active ingredient, and separation of non-volatile impurities.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for the analysis of volatile fluorinated intermediates and residual solvents.[16][17] High resolution and sensitivity, especially when coupled with MS.[16]Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile analytes.Analysis of volatile impurities, residual solvents, and raw material testing.
Combustion Ion Chromatography (CIC) Combustion of the sample to convert organic fluorine to hydrogen fluoride, followed by ion chromatography.Provides a measure of total organic fluorine, useful as a screening tool.[18][19]Non-specific; does not identify individual fluorinated compounds.[18] Can be susceptible to interference from inorganic fluoride.[19]Screening for total organofluorine content in environmental or process samples.
Pillar 2: The Logic of Method Validation: A Self-Validating System

Once a technique is selected, it must undergo rigorous validation to demonstrate its fitness for purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[5][20][21] The validation parameters assessed will depend on the intended application of the method (e.g., identification, impurity testing, or assay).

Below is a workflow diagram illustrating the key stages of analytical method validation, ensuring a self-validating and trustworthy system.

Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Report Reporting Phase ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Ongoing Method Lifecycle Management Report->Lifecycle

Caption: A workflow for robust analytical method validation.

Pillar 3: Field-Proven Protocols and Authoritative Grounding

The following protocols provide a starting point for the analysis of fluorinated intermediates. The causality behind experimental choices is explained to provide a deeper understanding.

This protocol is designed for the accurate quantification of a known fluorinated intermediate without the need for a specific reference standard of that compound, leveraging the 100% natural abundance of the ¹⁹F nucleus.

Rationale: ¹⁹F NMR is inherently quantitative if experimental conditions are properly controlled. By using an internal standard with a known concentration and a known number of fluorine atoms, the concentration of the analyte can be determined by comparing the integral of its ¹⁹F signal to that of the internal standard.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated intermediate into a clean, dry vial.

    • Accurately weigh a suitable internal standard (e.g., trifluorotoluene) into the same vial. The amount of internal standard should be chosen to give a signal integral comparable to that of the analyte.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes both the analyte and the internal standard. Ensure complete dissolution.

    • Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a calibrated spectrometer.

    • Key Parameter Justification:

      • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all nuclei.

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of any fluorine nucleus in the sample) to ensure complete relaxation of all nuclei between scans. This is crucial for accurate integration.

      • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio for both the analyte and the internal standard signals.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard

      Where:

      • N = number of fluorine atoms giving rise to the integrated signal

      • MW = molecular weight

This protocol is designed for the sensitive detection and identification of potential process-related impurities and degradation products in a fluorinated intermediate.

Rationale: The combination of liquid chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity, which is essential for identifying impurities that may be present at very low levels.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated intermediate in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • LC-MS Method Development:

    • Column Selection: Start with a standard C18 column. For highly fluorinated or structurally similar compounds, a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) may provide better selectivity.[15]

    • Mobile Phase: Use a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency.

    • MS Parameters:

      • Ionization Mode: Electrospray ionization (ESI) is a common choice. Test both positive and negative ion modes to determine which provides a better response for the analyte and its potential impurities.

      • Full Scan and Tandem MS (MS/MS): Acquire data in full scan mode to detect all ions within a specified mass range. For identification, perform tandem MS on the detected impurity ions to obtain fragmentation patterns, which can be used for structural elucidation.

  • Data Analysis:

    • Process the chromatogram to identify peaks corresponding to the main component and any impurities.

    • Examine the mass spectra of the impurity peaks to determine their molecular weights.

    • Use the MS/MS fragmentation data to propose structures for the unknown impurities.

Logical Relationships in Method Selection

The choice of an analytical method is a logical process guided by the specific requirements of the analysis. The following diagram illustrates a decision-making framework.

Method_Selection_Logic cluster_Start Analytical Need cluster_Questions Key Considerations cluster_Methods Recommended Technique Need What is the Analytical Question? Structure Structural Elucidation? Need->Structure Purity Bulk Purity/Assay? Need->Purity Trace Trace Impurities? Need->Trace Volatile Volatile Components? Need->Volatile NMR ¹⁹F NMR Structure->NMR Yes HPLC_NMR HPLC or ¹⁹F NMR Purity->HPLC_NMR Yes LCMS LC-MS Trace->LCMS Yes GC GC or GC-MS Volatile->GC Yes

Caption: A decision tree for selecting an analytical method.

By judiciously selecting and validating analytical methods based on the principles of fitness for purpose, researchers and drug developers can ensure the quality and consistency of fluorinated intermediates, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). NCBI.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
  • Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions. (n.d.). University of Southampton.
  • Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). ProQuest.
  • The Fitness for Purpose of Analytical Methods - Eurachem. (2014). Eurachem.
  • Quality Guidelines - ICH. (n.d.). ICH.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023, February 1). LCGC International.
  • The Fitness for Purpose of Analytical Methods - Eurachem. (2014). Eurachem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • The Fitness for Purpose of Analytical Methods (2025) - Eurachem. (n.d.). Eurachem.
  • Fit-for-Purpose Assays vs. Validated Assays: What's the Difference? - SoCal Biosciences. (2025, February 26). SoCal Biosciences.
  • NMR | Speeding Fluorine Analysis - Oxford Instruments. (n.d.). Oxford Instruments.
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30). Altabrisa Group.
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). FDA.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.
  • Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. (n.d.). NCBI.
  • Determination of Fluorine in Fluoro-Organic Compounds - DTIC. (n.d.). Defense Technical Information Center.
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. (n.d.). JEOL.
  • Fingerprinting Organofluorine Molecules via Position-Specific Isotope Analysis | Environmental Science & Technology - ACS Publications. (2024, July 18). ACS Publications.
  • Method Validation Guidelines | BioPharm International. (n.d.). BioPharm International.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). LCGC International.
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (2024, January 1). EPA.
  • A Proxy Test for “Total” PFAS – Organofluorine Analysis - Montrose Environmental Group. (2024, March 22). Montrose Environmental Group.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.). NCBI.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ACS Publications. (n.d.). ACS Publications.
  • Future challenges and opportunities with fluorine in drugs? - ResearchGate. (2023, June 15). ResearchGate.
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  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
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  • Analysis of Volatile Inorganic Fluorides by Gas Liquid Chromatography. - ACS Publications. (n.d.). ACS Publications.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). European Medicines Agency.
  • ANALYTICAL METHODS. (n.d.). ATSDR.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14). European Medicines Agency.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (2025, August 14). ResearchGate.
  • Fluorinated Drugs Market Outlook 2025-2032 - Intel Market Research. (2025, July 23). Intel Market Research.
  • 1,1-Difluoroethane - Wikipedia. (n.d.). Wikipedia.
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Safety Operating Guide

Navigating the Disposal of 2,4-Dibromo-5-(trifluoromethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of precision and innovation. Equally critical is the meticulous management of chemical waste, a process that safeguards both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Dibromo-5-(trifluoromethyl)aniline, a halogenated aromatic amine.

Hazard Assessment: Understanding the Risks

Before any handling or disposal procedures commence, a thorough understanding of the potential hazards is paramount. Based on data for the isomer 2,4-Dibromo-6-(trifluoromethyl)aniline, this class of compound presents several risks.[1]

Primary Hazards:

  • Acute Toxicity: Harmful if inhaled.[1] Aromatic amines, as a class, can also be toxic if swallowed or absorbed through the skin.[2][3]

  • Irritation: Causes skin and eye irritation.[4][5]

  • Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[4][6]

Hazard Classification (Based on Isomer Data)GHS CategoryPrecautionary Statement
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled.
Skin Corrosion/IrritationData not available; assumed irritantP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Serious Eye Damage/IrritationData not available; assumed irritantP280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate exposure risks. The selection of appropriate PPE should be guided by a site-specific risk assessment and the information provided in the chemical's SDS.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves. Nitrile gloves may offer splash protection but have poor resistance to many halogenated hydrocarbons and aromatic amines.[7][8] Consider thicker, more robust gloves like butyl rubber or Viton for extended handling.[9] Always inspect gloves for integrity before use.Prevents dermal absorption, a significant route of exposure for aromatic amines.
Body Protection A chemically resistant lab coat, worn fully fastened.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.Minimizes the risk of inhaling harmful dust or vapors.[1]

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and methodical response is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as detailed above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[1] For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Collect the Waste: Carefully scoop the absorbed material or spilled solid into a designated, properly labeled hazardous waste container.[1][4][6]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (consult your institution's safety protocols for appropriate decontamination solutions), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established procedures.

Disposal Procedures: Ensuring Safe and Compliant Waste Management

The disposal of this compound and any contaminated materials must be handled with the utmost care and in strict adherence to local, state, and federal regulations.

Waste Segregation and Collection:

  • Designated Waste Stream: As a halogenated organic compound, this chemical must be disposed of in a designated "halogenated waste" stream.[10] Do not mix with non-halogenated waste.

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Secure Containment: Waste containers must be kept tightly closed except when adding waste to prevent the release of vapors.[10]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste, including the pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in a compatible and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[2][4][5]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Facility: The waste must be transported by a licensed hazardous waste carrier to a permitted treatment, storage, and disposal facility (TSDF).[3] The primary method of disposal for this type of compound is typically high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (HBr and HF).[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling or Generation of Waste assess_hazards 1. Assess Hazards (Consult SDS) start->assess_hazards don_ppe 2. Don Appropriate PPE assess_hazards->don_ppe collect_waste 3. Collect Waste in Designated Container don_ppe->collect_waste spill Spill Occurs? don_ppe->spill label_container 4. Label Container Clearly (Chemical Name & Hazards) collect_waste->label_container segregate_waste 5. Segregate as 'Halogenated Waste' label_container->segregate_waste store_waste 6. Store in Satellite Accumulation Area segregate_waste->store_waste contact_ehs 7. Contact EHS for Pickup store_waste->contact_ehs licensed_disposal 8. Disposal via Licensed TSDF (Incineration) contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end spill->collect_waste No spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect_waste

Caption: Decision workflow for the safe disposal of this compound.

References

  • [No specific SDS found for this compound]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]

  • Microflex. (n.d.). Chemicals Chemicals. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 16532-0.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • Carl Roth. (2024, September 19). Safety Data Sheet: Potassium aluminium sulphate dodecahydrate. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Rowe Scientific. (2024, March 8). Rowe Scientific Aluminium Potassium Sulphate Dodecahydrate Safety Data Sheet. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,4-Dibromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

2,4-Dibromo-5-(trifluoromethyl)aniline is not a generic reagent; it is a highly functionalized halogenated aromatic amine.[1] Its handling requires protocols that go beyond standard organic chemistry hygiene due to the synergistic toxicity of its functional groups.

  • The Aniline Core: Potent methemoglobinemia inducer. It oxidizes hemoglobin (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) to methemoglobin (
    
    
    
    ), stripping blood of oxygen-carrying capacity.
  • The Halogens (Br) & Trifluoromethyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  These groups significantly increase lipophilicity (logP), facilitating rapid dermal absorption and blood-brain barrier penetration compared to unsubstituted aniline.
    
  • Physical State: Low-melting solid.[1][2] Dust generation is the primary vector for exposure during weighing.

Immediate Action Required: Treat this compound as a Category 3 Acute Toxin (Oral/Dermal/Inhalation) and a Specific Target Organ Toxicant (Blood) .

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against halogenated anilines in solution. The following matrix dictates PPE based on the operational state.

PPE CategorySolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Extraction)Rationale & Causality
Respiratory N95 or P100 Particulate Respirator (Fit-tested)Half-mask with OV/P100 Cartridges (Organic Vapor)The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

group increases volatility relative to bromo-anilines. If heated/solvated, vapors pose an immediate inhalation risk.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield/4H) under NitrileCRITICAL: Halogenated anilines permeate nitrile in <15 mins. Laminate liners provide >480 min breakthrough time [1].
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesAnilines are severe eye irritants; the

group exacerbates corneal damage potential.
Body Tyvek Lab Coat (Disposable)Chemically Resistant Apron (Butyl/Neoprene)Cotton lab coats absorb anilines, creating a secondary exposure source against the skin.

Operational Workflows

A. Protocol: Weighing & Transfer (Solid State)

Objective: Eliminate static-induced dust dispersion.[1]

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood (CFH).

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact. The electron-withdrawing

    
     group makes the crystalline lattice prone to static cling.
    
  • Transfer Technique:

    • Do not pour from the source bottle.

    • Use a disposable spatula.

    • Self-Validating Step: Place a damp Kimwipe with a "bullseye" drawn on it next to the balance.[1] If any dust is visible on the white wipe after weighing, your technique failed containment.

B. Protocol: Solvation & Synthesis (Liquid State)

Objective: Prevent dermal absorption of concentrated solution.

  • Solvent Selection Warning: Avoid using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) if possible. These solvents act as "skin vehicles," carrying the aniline through glove barriers 10x faster than non-polar solvents.

  • Glove Layering:

    • Layer 1 (Skin contact): Laminate/PE glove (barrier).

    • Layer 2 (Outer): 5+ mil Nitrile (dexterity and grip).

  • Quenching: When reacting, ensure the quench solution is acidic (1M HCl). Converting the aniline to its anilinium salt (

    
    ) drastically reduces volatility and skin permeability [2].
    

Emergency Response & Spill Logic

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Evacuate & Isolate: Clear the immediate 3-meter radius.

  • PPE Escalation: Don P100 respirator and double gloves immediately.

  • Dry Cleanup (Preferred):

    • Cover spill with wet sand or vermiculite to prevent dust lofting.

    • Scoop into a wide-mouth jar.

  • Decontamination Wash:

    • Step 1: Wash surface with 10% Acetic Acid or dilute HCl. (Protonates the amine, making it water-soluble and non-volatile).

    • Step 2: Wash with surfactant (soap) and water.

    • Step 3: Check with UV light (halogenated aromatics often fluoresce) to verify cleanup.

Visualization: Operational Decision Tree

SafetyProtocol Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solvated / Reaction Mix State->Liquid DustRisk Risk: Dust Inhalation Solid->DustRisk SolidPPE PPE: Double Nitrile + N95/P100 DustRisk->SolidPPE Static Use Anti-Static Gun SolidPPE->Static Disposal Disposal: Halogenated Waste Stream (Do NOT mix with Oxidizers) Static->Disposal PermRisk Risk: Rapid Skin Absorption Liquid->PermRisk LiquidPPE PPE: Laminate Liner + Nitrile Outer + Face Shield PermRisk->LiquidPPE Vehicle Avoid DMSO/DMF (Carrier Effect) LiquidPPE->Vehicle Vehicle->Disposal

Figure 1: Decision logic for PPE selection based on physical state and permeation risks.[1]

Disposal & Waste Management

Crucial Rule: Do not mix this waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides). Anilines are reducing agents; mixing with oxidizers can cause exothermic ignition [3].

  • Primary Stream: Halogenated Organic Waste . Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the high bromine/fluorine content of the solute mandates the "Halogenated" classification for incineration protocols.

  • Aqueous Waste: If an extraction was performed, the aqueous layer likely contains trace anilinium salts. Adjust pH to >10 (basic) to force organic phase separation, extract with DCM, and dispose of the organic layer as halogenated waste. Treat the remaining aqueous layer as Hazardous Aqueous Waste (Toxic).

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.